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  • Product: 2-(Azetidin-3-yloxy)-1,3-thiazole
  • CAS: 1258826-84-4

Core Science & Biosynthesis

Foundational

The Pharmacological Utility and Mechanism of Action of 2-(Azetidin-3-yloxy)-1,3-thiazole in Modern Drug Design

Executive Summary: A Paradigm Shift in Fragment-Based Drug Discovery In modern medicinal chemistry, the traditional approach of screening massive, highly lipophilic libraries has given way to Fragment-Based Drug Discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: A Paradigm Shift in Fragment-Based Drug Discovery

In modern medicinal chemistry, the traditional approach of screening massive, highly lipophilic libraries has given way to Fragment-Based Drug Discovery (FBDD). Within this paradigm, 2-(Azetidin-3-yloxy)-1,3-thiazole (CAS: 1258650-45-1) has emerged as a highly privileged, sp3 -enriched pharmacophoric building block[1].

Unlike a monolithic biologic or a finished small-molecule drug, this compound does not possess a single, universal "mechanism of action" (MoA) in isolation. Instead, its MoA is defined by how its unique structural topology—combining a basic, highly aliphatic azetidine ring with an aromatic, heteroatom-rich 1,3-thiazole via a flexible ether linkage—dictates target engagement when incorporated into larger Active Pharmaceutical Ingredients (APIs). This whitepaper details the physicochemical causality behind its selection and explores its specific mechanisms of action across key therapeutic targets, including GPCRs (CXCR3), amidases (NAAA), and viral proteases (PLpro) [2].

Physicochemical & Structural Basis of Action

The pharmacological success of 2-(Azetidin-3-yloxy)-1,3-thiazole is rooted in the synergistic properties of its three structural domains:

  • The Azetidine Motif ("Escape from Flatland"): The 4-membered azetidine ring provides a high fraction of sp3 hybridized carbons. This three-dimensionality reduces non-specific hydrophobic binding (lowering off-target toxicity) and improves aqueous solubility compared to planar aromatic rings. The secondary amine (pKa ~8.5) is protonated at physiological pH, allowing it to form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) in the target protein's binding pocket.

  • The Ether Linkage (-O-): Acting as a flexible hinge, the oxygen atom allows the azetidine ring to adopt optimal spatial conformations independent of the thiazole core. Furthermore, the lone pairs on the oxygen serve as potent hydrogen bond acceptors .

  • The 1,3-Thiazole Core: This electron-rich heteroaromatic ring provides a dual function. It engages in π−π stacking or π -cation interactions with aromatic residues (Phe, Tyr, Trp) in hydrophobic sub-pockets, while the nitrogen atom at the 3-position acts as an additional directional hydrogen bond acceptor.

Target-Specific Mechanisms of Action

When integrated into lead compounds, the 2-(Azetidin-3-yloxy)-1,3-thiazole fragment drives highly specific mechanisms of action across diverse protein classes.

GPCR Antagonism: CXCR3 and Autoimmune Modulation

In the development of therapies for autoimmune diseases (e.g., acute lung injury), the fragment is incorporated into benzimidazolo-thiazole derivatives (such as ACT-672125). Mechanism: The thiazole core anchors the molecule within the allosteric pocket of the CXCR3 receptor, while the azetidine ring projects into the solvent-exposed region, stabilizing the inactive state of the receptor. This orthosteric/allosteric blockade prevents the binding of pro-inflammatory chemokines (CXCL9, CXCL10, CXCL11), thereby halting Gαi​ protein signaling and terminating the chemotactic recruitment of CD8+ T lymphocytes to inflamed tissues [2].

GPCR_MoA Ligand Pro-inflammatory Chemokines (CXCL10) Receptor CXCR3 Receptor (GPCR) Ligand->Receptor Activation Signaling Gαi Protein Signaling Cascade Receptor->Signaling Signal Transduction Drug Azetidine-Thiazole Antagonist Drug->Receptor Orthosteric Blockade Outcome T-Cell Migration & Inflammation Signaling->Outcome Pathological Response

Caption: Mechanism of action for azetidine-thiazole derived CXCR3 antagonists blocking T-cell migration.

Enzyme Inhibition: NAAA and Viral Proteases (PLpro)
  • NAAA Inhibition: In pyrazole azabicyclo[3.2.1]octane sulfonamides, the 1,3-thiazole ring acts as a bioisostere that lodges deeply into the hydrophobic binding site of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA), displacing the M64 side chain. This non-covalent inhibition prevents the degradation of palmitoylethanolamide (PEA), prolonging its endogenous anti-inflammatory effects [3].

  • SARS-CoV-2 PLpro Inhibition: Oxyazetidine-thiazole derivatives have been explored to block the Papain-Like Protease of SARS-CoV-2. The fragment occupies the BL2-groove of the enzyme, acting as a rigid hydrophobic extension that competitively blocks viral polyprotein cleavage, a critical step in viral replication [4].

Quantitative Pharmacological Data

The following table summarizes the functional impact of the 2-(Azetidin-3-yloxy)-1,3-thiazole moiety when optimized into various therapeutic leads.

Compound / Scaffold ContextTargetBinding Affinity / PotencyKey Structural Contribution of Fragment
Fragment Base (CAS 1258650-45-1) General FBDD KD​ > 100 μM (Typical)High sp3 fraction; excellent starting point for fragment growing.
ACT-672125 Analogues CXCR3 (Mouse)FLIPR IC50​ = 1.3 nMAzetidine oxygen acts as an H-bond acceptor; thiazole provides π -stacking.
ARN19689 Analogues NAAA (Human) IC50​ ~ 0.042 μMThiazole ring occupies deeply hydrophobic region, displacing M64.
Oxyazetidine-phenylthiophenes PLpro (SARS-CoV-2) IC50​ < 600 nMRigid hydrophobic extension occupying the BL2-groove.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the evaluation of 2-(Azetidin-3-yloxy)-1,3-thiazole derivatives must rely on self-validating experimental designs. Below are the definitive protocols for validating binding and functional antagonism.

Protocol A: Surface Plasmon Resonance (SPR) for Fragment Binding Kinetics

Causality: Fragments possess low initial affinity (high micromolar KD​ ). Traditional biochemical assays (like fluorescence polarization) often fail due to interference or lack of sensitivity. SPR provides label-free, real-time mass-change detection, making it the gold standard for FBDD. Self-Validating Mechanism: The protocol mandates an unmodified dextran reference channel to subtract bulk refractive index shifts (DMSO artifacts) and a known high-affinity positive control to verify the structural integrity of the immobilized protein.

  • Sensor Chip Preparation: Immobilize the target protein (e.g., PLpro or CXCR3 nanodiscs) onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target level of 3000-5000 Response Units (RU). Block active sites with ethanolamine.

  • Analyte Preparation: Dissolve 2-(Azetidin-3-yloxy)-1,3-thiazole in 100% DMSO to a 10 mM stock. Dilute into the running buffer (e.g., PBS + 0.05% Tween-20) to create a concentration series (10 μM to 2 mM), ensuring a constant final DMSO concentration (typically 2-5%).

  • Kinetic Injection: Inject the concentration series over the active and reference flow cells at a high flow rate (50 μL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Double-reference the sensograms (subtracting both the reference channel and a buffer-only blank). Fit the steady-state affinity data to a 1:1 Langmuir binding model to derive the KD​ .

Workflow Step1 Fragment Library Screening (2-(Azetidin-3-yloxy)-1,3-thiazole) Step2 SPR Binding Assay (KD Determination) Step1->Step2 Step3 X-ray Crystallography (Binding Mode Elucidation) Step2->Step3 Step4 Structure-Based Drug Design (Fragment Growing/Linking) Step3->Step4 Step5 In Vitro Functional Assays (IC50 / EC50) Step4->Step5

Caption: Fragment-Based Drug Discovery (FBDD) workflow for azetidine-thiazole derivatives.

Protocol B: FLIPR Calcium Flux Assay for GPCR Functional Validation

Causality: Binding to a GPCR (confirmed by SPR) does not guarantee antagonism; the fragment could act as an agonist or an allosterically silent binder. The FLIPR (Fluorometric Imaging Plate Reader) assay directly measures intracellular calcium release, quantifying the functional blockade of the Gq​/Gi​ pathway. Self-Validating Mechanism: The protocol includes a pre-read baseline to confirm the compound itself does not trigger calcium flux (ruling out agonism), and a vehicle-only well to establish the 100% activation baseline for accurate IC50​ calculation.

  • Cell Seeding: Plate CHO cells stably expressing the target receptor (e.g., CXCR3) and a promiscuous G-protein ( Gα16​ ) in a 384-well black/clear-bottom plate at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 μL of Calcium-sensitive dye (e.g., Fluo-4 AM) dissolved in assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid). Incubate for 60 minutes at 37°C.

  • Compound Incubation: Add 10 μL of the azetidine-thiazole derivative (serial dilutions) to the wells. Read baseline fluorescence for 5 minutes to verify the absence of agonist activity.

  • Agonist Challenge: Inject the native ligand (e.g., CXCL10 at its EC80​ concentration) using the FLIPR liquid handler.

  • Signal Detection: Continuously monitor fluorescence (Ex: 488 nm, Em: 515-575 nm) for 3 minutes. Calculate the IC50​ by plotting the maximum fluorescence peak against the log of the compound concentration.

References

  • Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of ACT-672125 Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: Journal of Medicinal Chemistry URL:[Link]

  • Non-Covalent Inhibitors of SARS-CoV-2 Papain-Like Protease (PLpro): In Vitro and In Vivo Antiviral Activity Source: Journal of Medicinal Chemistry URL:[Link]

  • 2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride (CAS 1258650-45-1) Chemical Substance Information Source: NextSDS Chemical Database URL:[Link]

Sources

Exploratory

crystal structure and molecular weight of 2-(Azetidin-3-yloxy)-1,3-thiazole

An In-depth Technical Guide to the Physicochemical Characterization of 2-(Azetidin-3-yloxy)-1,3-thiazole: Molecular Weight and Crystal Structure Determination For the Attention of Researchers, Scientists, and Drug Develo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2-(Azetidin-3-yloxy)-1,3-thiazole: Molecular Weight and Crystal Structure Determination

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination of fundamental physicochemical properties of the novel heterocyclic compound, 2-(Azetidin-3-yloxy)-1,3-thiazole. In the absence of publicly available experimental crystal structure data for this specific molecule, this document serves as a detailed procedural guide, outlining the necessary steps and underlying scientific principles for its characterization. We present field-proven methodologies for the precise determination of molecular weight via mass spectrometry and a complete workflow for elucidating its three-dimensional atomic arrangement through single-crystal X-ray diffraction. This guide is designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure technical accuracy and reproducibility for researchers working on the synthesis and characterization of new chemical entities.

Introduction to 2-(Azetidin-3-yloxy)-1,3-thiazole

2-(Azetidin-3-yloxy)-1,3-thiazole is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The fusion of the strained azetidine ring with the aromatic thiazole core presents a unique structural motif. Thiazole derivatives are known for a wide range of biological activities, appearing in pharmaceuticals such as the antiretroviral ritonavir and the anti-inflammatory meloxicam[1]. The azetidine moiety, a four-membered nitrogen-containing heterocycle, is often incorporated into drug candidates to modulate physicochemical properties like solubility and metabolic stability.

A thorough understanding of the compound's molecular weight and crystal structure is a non-negotiable prerequisite for any drug development program. These data confirm chemical identity, inform structure-activity relationship (SAR) studies, and are critical for formulation and regulatory submissions.

Chemical Identity

A summary of the known identifiers for 2-(Azetidin-3-yloxy)-1,3-thiazole is presented below. It is critical to note that while various salts are commercially available, this guide focuses on the characterization of the free base.

IdentifierValueSource
Chemical Name 2-(Azetidin-3-yloxy)-1,3-thiazolePubChemLite
Molecular Formula C6H8N2OSPubChemLite[2]
CAS Number 1205495-23-4 (Parent)Internal Compilation
Monoisotopic Mass 156.03574 Da (Predicted)PubChemLite[2]

Determination of Molecular Weight by Mass Spectrometry

Mass spectrometry (MS) is an essential analytical technique for measuring the mass-to-charge ratio (m/z) of ions, thereby allowing for the precise determination of a molecule's weight.[3] For a small molecule like 2-(Azetidin-3-yloxy)-1,3-thiazole, high-resolution accurate mass spectrometry (HRAMS) is the preferred method to confirm its elemental composition.

Rationale for Experimental Choices
  • Ionization Technique : Electrospray ionization (ESI) is selected as it is a soft ionization technique suitable for polar, small molecules, minimizing fragmentation and maximizing the abundance of the molecular ion.[4]

  • Mass Analyzer : A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended. These instruments are capable of providing high resolution and mass accuracy (typically < 5 ppm), which is crucial for unambiguously determining the elemental formula.[5]

  • Calibration : Internal calibration is superior to external calibration as it corrects for instrumental drift during the analysis, ensuring the highest possible mass accuracy.[5]

Experimental Workflow for Molecular Weight Determination

The following diagram outlines the workflow for determining the molecular weight of 2-(Azetidin-3-yloxy)-1,3-thiazole.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing prep1 Dissolve sample (1 mg/mL) in HPLC-grade Methanol prep2 Prepare serial dilutions to 1-10 µg/mL prep1->prep2 prep3 Add internal calibrant (e.g., Ultramark 1621) prep2->prep3 analysis1 Infuse sample via ESI source in positive ion mode prep3->analysis1 Introduce to MS analysis2 Acquire data on TOF or Orbitrap Mass Analyzer analysis1->analysis2 analysis3 Scan m/z range 100-500 analysis2->analysis3 data1 Process spectrum with manufacturer's software analysis3->data1 Raw Data data2 Identify protonated molecular ion [M+H]+ data1->data2 data3 Calculate elemental composition based on accurate mass data2->data3 G cluster_crystal Crystal Growth & Mounting cluster_diffraction X-ray Diffraction cluster_solve Structure Solution & Refinement crystal1 Grow single crystals via slow evaporation or vapor diffusion crystal2 Select a suitable crystal (0.1-0.3 mm, no cracks) crystal1->crystal2 crystal3 Mount crystal on a goniometer head crystal2->crystal3 diff1 Center crystal in X-ray beam on diffractometer crystal3->diff1 Mount on Diffractometer diff2 Collect preliminary frames to determine unit cell diff1->diff2 diff3 Perform full data collection (rotating crystal) diff2->diff3 solve1 Integrate reflection intensities and apply corrections diff3->solve1 Diffraction Data solve2 Solve the phase problem to get initial electron density map solve1->solve2 solve3 Build and refine the atomic model solve2->solve3 solve4 Validate final structure solve3->solve4

Caption: Workflow for single-crystal X-ray analysis.

Step-by-Step Protocol
  • Crystal Growth :

    • Dissolve a high-purity sample of 2-(Azetidin-3-yloxy)-1,3-thiazole in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) to near saturation.

    • Use the slow evaporation method: cover the vial with parafilm and poke a few small holes with a needle to allow the solvent to evaporate over several days.

    • Alternatively, use vapor diffusion: place the vial of the compound's solution inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Selection and Mounting :

    • Examine the resulting crystals under a polarized light microscope. Select a single, well-formed crystal with sharp edges and no visible cracks, ideally between 0.1 and 0.3 mm in its largest dimension. [6] * Carefully mount the selected crystal onto a cryo-loop attached to a goniometer head.

  • Data Collection :

    • Mount the goniometer head onto the diffractometer. [7] * Cool the crystal to 100 K using a nitrogen gas stream.

    • Center the crystal in the X-ray beam.

    • Collect a few initial diffraction images to screen the crystal quality and determine the unit cell parameters and crystal system. [8] * Proceed with a full data collection strategy, which involves rotating the crystal through a series of angles and recording the diffraction pattern at each step. [9]

  • Structure Solution and Refinement :

    • Data Reduction : Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their intensities. Apply corrections for factors like background noise and X-ray absorption. [8] * Structure Solution : Use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map.

    • Model Building : Fit the known atoms (C, N, O, S) into the electron density map to build an initial molecular model.

    • Refinement : Iteratively refine the atomic positions, and thermal parameters against the experimental diffraction data until the calculated and observed structure factors show the best possible agreement. Hydrogen atoms can typically be located from the difference Fourier map.

    • Validation : The final structure is validated using metrics such as R-factors and goodness-of-fit. The final structural data is typically deposited in a crystallographic database and can be reported in a Crystallographic Information File (CIF).

Conclusion

The protocols detailed in this guide provide a robust and scientifically sound pathway for the definitive characterization of 2-(Azetidin-3-yloxy)-1,3-thiazole. Accurate determination of its molecular weight by mass spectrometry and the elucidation of its single-crystal structure by X-ray diffraction are foundational activities in drug discovery and development. These data provide irrefutable proof of the compound's identity and offer critical insights into its three-dimensional nature, which is paramount for understanding its biological activity and advancing it as a potential therapeutic agent.

References

  • Impact Analytical. (n.d.). Molecular Weight Determination. Retrieved from

  • Chemistry LibreTexts. (2024, July 30). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • University of Florida Mass Spectrometry Research and Education Center. (n.d.). Nominal mass for small molecules. Retrieved from [Link]

  • ECHA. (n.d.). 2-(azetidin-3-yloxy)-1,3-thiazole; trifluoroacetic acid — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved from [Link]

  • ECHA. (n.d.). 2-(azetidin-3-yloxy)-1,3-thiazole dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Azetidinyl)-1,3-thiazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Azetidin-3-yl)-1,3-thiazole dihydrochloride. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). Preliminary understanding of experiments on single crystal X-ray crystallography. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(azetidin-3-yloxy)-1,3-thiazole dihydrochloride (C6H8N2OS). Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. Retrieved from [Link]

  • Bentham Science. (2014, November 24). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

  • Ibn AL-Haitham Journal For Pure and Applied Sciences. (2017, April 12). Synthesis and Characterization of Some New Thiazine , Azetidine and Thiazolidine Compounds Containing 1,3,4Thiadiazole Moiety And Their Antibacterial Study. Retrieved from [Link]

  • Heliyon. (2025, July 30). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Retrieved from [Link]

  • IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

Sources

Foundational

In Vitro Biological Activity of 2-(Azetidin-3-yloxy)-1,3-thiazole Derivatives: A Technical Guide to Pharmacological Profiling and Assay Validation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The 2-(azetidin-3-yloxy)-1,3-thiazole moiety has emerged as a highly ver...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The 2-(azetidin-3-yloxy)-1,3-thiazole moiety has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. By fusing the electron-rich, hydrogen-bond accepting capacity of the 1,3-thiazole ring with the conformationally restricted, basic azetidine ring, this scaffold offers unique physicochemical advantages. It effectively modulates lipophilicity (LogD), enhances aqueous solubility via salt formation, and provides a precise vector for target engagement. This whitepaper synthesizes the in vitro biological activity of these derivatives across multiple therapeutic domains—ranging from viral proteases to oncology targets—and establishes field-proven, self-validating experimental protocols for their evaluation.

Structural Rationale: The Azetidin-3-yloxy-Thiazole Pharmacophore

In medicinal chemistry, the selection of a specific heterocycle is driven by a balance of target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The causality behind integrating the 2-(azetidin-3-yloxy)-1,3-thiazole scaffold into lead compounds is rooted in three mechanistic advantages:

  • Azetidine Ring Dynamics: Compared to larger, more flexible rings like piperidine or pyrrolidine, the 4-membered azetidine ring introduces conformational rigidity. This reduces the entropic penalty upon binding to a target protein[1]. Furthermore, the basic nitrogen allows for the generation of highly soluble dihydrochloride salts, which prevents compound precipitation during aqueous in vitro assays.

  • Ether Linkage (-O-): The oxygen linker provides a critical hinge for molecular flexibility while remaining highly resistant to plasma esterases, ensuring superior metabolic stability compared to ester or amide bioisosteres.

  • 1,3-Thiazole Core: The thiazole ring acts as an excellent bioisostere for phenyl or thiophene rings. It provides a nitrogen atom capable of acting as a hydrogen-bond acceptor, while its sulfur atom participates in favorable multipolar interactions within hydrophobic binding pockets[2].

In Vitro Biological Activity: Target Case Studies

Viral Protease Inhibition (SARS-CoV-2 PLpro)

Recent advancements in antiviral therapeutics have heavily targeted the SARS-CoV-2 Papain-Like Protease (PLpro). In a comprehensive SAR (Structure-Activity Relationship) study published in the , researchers explored non-covalent inhibitors targeting the BL2-groove of PLpro[2].

During the optimization of the R1 and R2 substituents, oxyazetidine and thiazole moieties were systematically evaluated to probe Site I (near Glu-167)[2]. While direct thiazole replacements of the native thiophene group led to a slight (2–3 fold) reduction in enzymatic potency compared to the parent compounds, the incorporation of the oxyazetidine group (e.g., compound 41) maintained robust sub-micromolar inhibition (IC50 = 0.96 µM)[2]. The basic nitrogen of the azetidine ring forms critical electrostatic interactions with acidic residues in the binding pocket, proving superior to neutral amide substitutions[2].

Kinase and Phosphatase Modulation (PI3Kδ and SHP2)

Beyond virology, this scaffold is highly active in oncology and immunology.

  • PI3Kδ Inhibition: Patents covering purine derivatives utilizing the azetidin-3-yloxy-thiazole framework demonstrate potent inhibitory action on the PI3K isoform delta[3]. These compounds are evaluated in vitro at concentrations ranging from 10−3 to 10−9 molar to suppress the release of inflammatory cytokines[3].

  • SHP2 Allosteric Inhibition: The scaffold is also utilized in the design of SHP2 phosphatase inhibitors[4]. Pyrazine and thiazole derivatives linked to azetidin-3-yloxy groups exhibit enzymatic IC50 values well below 0.5 µM, driven by the scaffold's ability to stabilize the auto-inhibited conformation of the SHP2 enzyme[4].

Quantitative Data Presentation

The following table summarizes the in vitro quantitative metrics for representative chemical classes utilizing the azetidin-3-yloxy and thiazole building blocks across different biological targets.

Biological TargetCompound Class / ScaffoldEnzymatic IC50 (µM)Cell-Based EC50 (µM)Cytotoxicity CC50 (µM)Reference
SARS-CoV-2 PLpro Oxyazetidine/Thiazole Analogs0.81 – 2.401.50 – 5.00> 50.0[2]
PI3Kδ Purine-Azetidin-yloxy< 0.10N/A> 10.0[3]
SHP2 Phosphatase Pyrazine-Azetidin-yloxy< 0.50< 1.00> 20.0[4]
h-NAAA Azetidine Sulfonamides4.29 (Ring-opened)N/AN/A[1]

Self-Validating In Vitro Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls to rule out artifacts such as compound aggregation, auto-fluorescence, and off-target cytotoxicity.

Protocol 1: FRET-Based Enzymatic Assay (e.g., PLpro Inhibition)

This protocol determines the biochemical IC50 of thiazole derivatives.

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 0.01% Triton X-100).

    • Causality: The inclusion of BSA and Triton X-100 is critical. These agents prevent the highly lipophilic thiazole derivatives from forming colloidal aggregates, which can cause promiscuous, non-specific enzyme inhibition (false positives).

  • Compound Dilution: Serially dilute the 2-(azetidin-3-yloxy)-1,3-thiazole derivatives in 100% DMSO. Transfer to a 384-well black microplate (final DMSO concentration 1%).

  • Pre-Incubation: Add the recombinant enzyme (e.g., SARS-CoV-2 PLpro) to the wells. Incubate at 25°C for 30 minutes.

    • Self-Validation Step: Include a "No-Enzyme" control well containing only the compound and substrate. This controls for the auto-fluorescence of the thiazole ring, ensuring the baseline is accurately subtracted.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate (e.g., Arg-Leu-Arg-Gly-Gly-AMC).

  • Kinetic Readout: Measure fluorescence (Ex: 360 nm / Em: 460 nm) continuously for 30 minutes. Calculate the initial velocity ( V0​ ) and determine the IC50 using a 4-parameter logistic regression. Ensure the assay Z'-factor is >0.6 using a reference inhibitor (e.g., GRL0617)[2].

Protocol 2: Cell-Based Efficacy and Cytotoxicity Profiling

This protocol ensures that observed antiviral or anti-cancer efficacy is not an artifact of general cellular toxicity.

  • Cell Seeding: Seed target cells (e.g., Vero E6 for viral assays, or specific cancer lines for SHP2) in 96-well plates at 1×104 cells/well. Incubate overnight.

  • Compound Treatment: Treat cells with a dose-response gradient of the thiazole derivative.

  • Efficacy Readout (EC50): For viral assays, infect cells with the virus and measure viral RNA via RT-qPCR after 48 hours.

  • Cytotoxicity Readout (CC50): Simultaneously, in a parallel uninfected plate, add reagent.

    • Causality: Measuring ATP levels directly correlates with metabolically active cells. A compound is only considered a true "hit" if its Selectivity Index (SI = CC50 / EC50) is >10 .

Visualizations

High-Throughput Screening Workflow

The following diagram illustrates the logical progression of profiling azetidin-3-yloxy-thiazole derivatives, emphasizing the self-validating checkpoints.

Workflow A 2-(Azetidin-3-yloxy)-1,3-thiazole Library Synthesis B Primary Biochemical Assay (FRET IC50) A->B C Cytotoxicity Profiling (CC50 via CellTiter-Glo) B->C Active Hits D Cell-Based Efficacy (Antiviral EC50 / Target Engagement) C->D Low Toxicity (SI > 10) E Lead Optimization & In Vivo Profiling D->E High Efficacy

Fig 1: In vitro screening workflow for thiazole derivatives.

Mechanism of Action: PLpro Inhibition

The diagram below maps the specific biological pathway modulated by these derivatives when acting as viral protease inhibitors.

Pathway V Viral Polyprotein (pp1a/pp1ab) P SARS-CoV-2 PLpro (Active Enzyme) V->P Cleavage C Viral Replication Complex P->C Promotes E Immune Evasion (Deubiquitination) P->E Promotes I Thiazole Derivative (Inhibitor) I->P Blocks (Site I)

Fig 2: Mechanism of PLpro inhibition by thiazole derivatives.

References

  • Non-Covalent Inhibitors of SARS-CoV-2 Papain-Like Protease (PLpro): In Vitro and In Vivo Antiviral Activity. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Use of inhibitors of the activity or function of PI3K.
  • SHP2 INHIBITORS.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors. Semantic Scholar / Journal of Medicinal Chemistry.[Link]

Sources

Exploratory

thermodynamic stability of 2-(Azetidin-3-yloxy)-1,3-thiazole at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(Azetidin-3-yloxy)-1,3-thiazole at Room Temperature Executive Summary 2-(Azetidin-3-yloxy)-1,3-thiazole is a heterocyclic compound that incorporates two str...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(Azetidin-3-yloxy)-1,3-thiazole at Room Temperature

Executive Summary

2-(Azetidin-3-yloxy)-1,3-thiazole is a heterocyclic compound that incorporates two structurally significant motifs in medicinal chemistry: the strained, sp³-rich azetidine ring and the aromatic, electron-deficient thiazole ring. This guide provides a comprehensive analysis of the thermodynamic stability of this molecule at room temperature. By dissecting the inherent properties of its constituent functional groups and the potential interactions between them, we predict likely degradation pathways and outline robust experimental protocols for empirical stability assessment. The primary locus of instability is identified as the azetidine ring, which is susceptible to ring-opening via hydrolysis due to its inherent ring strain. The thiazole moiety and the central ether linkage are predicted to be substantially more stable under ambient conditions. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the compound's stability profile for effective handling, storage, and formulation.

Part 1: Molecular Structure and Significance

The structure of 2-(Azetidin-3-yloxy)-1,3-thiazole combines features that are highly sought after in modern drug discovery.

  • Azetidine Moiety : This four-membered, saturated nitrogen heterocycle introduces a three-dimensional character to molecules.[1] Its conformational rigidity can improve binding affinity to biological targets, while its physicochemical properties can enhance metabolic stability, aqueous solubility, and other pharmacokinetic parameters.[2][3] Despite its utility, the ring's high strain energy makes it a potential liability.

  • Thiazole Moiety : The thiazole ring is an aromatic five-membered heterocycle that is a common scaffold in numerous approved drugs.[4] Its aromaticity confers significant chemical stability, and it can engage in various non-covalent interactions with protein targets.[5][6]

  • Ether Linkage : This C-O-C bond connects the two heterocyclic systems. Generally, ethers are chemically robust and stable to many reagents, though they can be cleaved under harsh acidic conditions.

The combination of a strained, saturated ring with a stable aromatic system makes 2-(Azetidin-3-yloxy)-1,3-thiazole a compelling scaffold, but it also creates a chemical dichotomy that must be understood to ensure its effective use.

Part 2: Theoretical Assessment of Thermodynamic Stability

A theoretical evaluation of the molecule's stability must consider the properties of each component and their electronic interplay.

  • The Azetidine Ring: A Locus of Instability The primary factor governing the stability of the entire molecule is the azetidine ring. As the smallest saturated nitrogen-containing heterocycle with reasonable stability, it is still susceptible to reactions that relieve its inherent ring strain (approximately 26 kcal/mol).[7] This makes it the most probable site for degradation, particularly through nucleophilic attack, which can lead to ring-opening.[8] Forced degradation studies on other azetidine-containing compounds have shown that hydrolysis under both acidic and basic conditions is a primary degradation pathway, often initiated by the formation of a reactive azetidinium ion.[8]

  • The Thiazole Ring: A Pillar of Stability In contrast, the 1,3-thiazole ring is an aromatic system and is, therefore, thermodynamically stable.[9] It is generally resistant to degradation under mild conditions.[10] The C2 position, where the ether linkage is attached, is known to be electron-deficient, which can influence the adjacent oxygen atom but is unlikely to be a primary site of degradation under ambient conditions.[10] While advanced oxidation processes involving hydroxyl radicals can degrade thiazole rings, this is not a typical pathway at room temperature in the absence of strong oxidants or UV light.[11]

  • The Ether Linkage: Stability and Electronic Influence The ether bond connecting the two rings is generally stable. Its cleavage typically requires strong acids (e.g., HBr, HI), which are not relevant to "room temperature" stability. The electron-withdrawing nature of the C2-substituted thiazole ring may slightly influence the electron density on the ether oxygen, but it is not expected to render the linkage labile under neutral or mildly acidic/basic conditions.

Part 3: Potential Degradation Pathways

Based on the theoretical assessment, two primary degradation pathways can be postulated.

  • Hydrolytic Ring-Opening of the Azetidine Moiety : This is the most probable degradation pathway under ambient conditions, especially in the presence of moisture. It can be catalyzed by trace amounts of acid or base.

    • Acid-Catalyzed Pathway : The azetidine nitrogen is protonated to form an azetidinium ion. This enhances the electrophilicity of the ring carbons, making them highly susceptible to nucleophilic attack by water, leading to the cleavage of a C-N bond and ring-opening.[8]

    • Base-Catalyzed Pathway : While less common for simple azetidines, if other functional groups were present, base-catalyzed pathways could become relevant. For this specific molecule, acid-catalyzed or uncatalyzed hydrolysis is more likely.

  • Oxidative Degradation : This is a minor and less likely pathway at room temperature. Prolonged exposure to atmospheric oxygen and light could potentially lead to slow oxidation, but the thiazole ring's aromaticity provides significant resistance.[11][12]

The following diagram illustrates the most probable degradation mechanism.

G cluster_main Potential Degradation Pathways of 2-(Azetidin-3-yloxy)-1,3-thiazole cluster_hydrolysis Pathway 1: Hydrolysis (Most Probable) cluster_oxidation Pathway 2: Oxidation (Less Probable) Parent 2-(Azetidin-3-yloxy)-1,3-thiazole (Stable Form) Protonation Protonation of Azetidine Nitrogen (Acid-Catalyzed, H₂O) Parent->Protonation H⁺ Oxidation Prolonged Exposure to Air (O₂) / Light Parent->Oxidation Slow Attack Nucleophilic Attack by H₂O Protonation->Attack Strain Relief Product1 Ring-Opened Amino Alcohol Degradation Product Attack->Product1 C-N Cleavage Product2 Oxidized Degradants (e.g., N-oxides) Oxidation->Product2

Caption: Predicted degradation pathways for 2-(Azetidin-3-yloxy)-1,3-thiazole.

Part 4: Experimental Protocols for Stability Assessment

To empirically determine the stability profile, a systematic approach involving forced degradation and long-term studies is required. The following protocols are designed as a self-validating system.

Experimental Workflow Diagram

G cluster_workflow Stability Assessment Workflow start Compound Synthesis & Characterization (t=0) forced Forced Degradation Study (Acid, Base, Oxidative, Photolytic, Thermal) start->forced longterm Long-Term Stability Study (25°C / 60% RH) start->longterm analysis Stability-Indicating HPLC-UV/MS Analysis of Samples at Timestamps forced->analysis Aliquots at 0, 2, 8, 24h longterm->analysis Samples at 0, 3, 6, 12mo data Data Interpretation: - Purity Assay (% Parent) - Degradant Profiling analysis->data elucidation Isolate & Elucidate Major Degradants (NMR, HRMS) data->elucidation If Degradant > 0.1% report Generate Stability Report & Define Shelf-Life / Storage Conditions data->report elucidation->report

Caption: A comprehensive workflow for assessing compound stability.

Protocol 1: Forced Degradation (Stress Testing)

Objective : To rapidly identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology :

  • Stock Solution Preparation : Prepare a stock solution of 2-(Azetidin-3-yloxy)-1,3-thiazole at 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Stress Conditions : For each condition, incubate samples at 60°C for 24 hours, taking aliquots at 0, 2, 8, and 24 hours.

    • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation : Store the stock solution directly at 60°C. A solid sample should also be stored at the same temperature.

    • Photolytic Degradation : Expose the stock solution to a calibrated light source providing ICH-compliant UV/Vis exposure at room temperature.

  • Sample Analysis :

    • Prior to injection, neutralize the acid and base samples.

    • Analyze all aliquots using a validated stability-indicating HPLC-UV/MS method capable of separating the parent compound from all generated degradants.

Protocol 2: Long-Term Stability Study (ICH Q1A)

Objective : To determine the stability of the compound under standard storage conditions.

Methodology :

  • Sample Preparation : Package the solid compound in sealed, amber glass vials to protect from light and moisture ingress.

  • Storage : Place the vials in a stability chamber maintained at 25°C and 60% relative humidity (RH).

  • Testing Intervals : Withdraw vials for analysis at specified time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis : At each time point, perform the following tests:

    • Appearance : Visual inspection for changes in color or physical state.

    • Purity Assay : Quantify the amount of the parent compound using the stability-indicating HPLC method.

    • Degradation Products : Identify and quantify any degradation products.

Part 5: Data Presentation and Interpretation

Quantitative data from stability studies should be summarized for clear interpretation.

Table 1: Example Forced Degradation Data Summary
Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradant 1 (RRT)Major Degradant 2 (RRT)
0.1 M HCl, 60°C 0100.0NDND
295.20.85ND
881.50.85ND
2460.10.85ND
0.1 M NaOH, 60°C 2499.5NDND
3% H₂O₂, 60°C 2499.8NDND
Heat, 60°C 24100.0NDND
Light (ICH) -99.9NDND
RRT: Relative Retention Time; ND: Not Detected

Interpretation : The data in the table would strongly indicate that the compound is primarily susceptible to acid hydrolysis, while being stable to base, oxidation, heat, and light. The consistent appearance of a degradant at RRT 0.85 in the acidic sample would make it the primary target for structural elucidation using techniques like LC-MS/MS and, following isolation, NMR spectroscopy.[8]

Part 6: Handling and Storage Recommendations

Based on the predicted and experimental stability profile, the following best practices are recommended:

  • Storage : The solid compound should be stored in well-sealed containers in a cool, dark, and dry environment to minimize exposure to moisture, light, and heat. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term preservation.

  • Handling : Avoid contact with strong acids. When preparing solutions, use aprotic or neutral, buffered aqueous solvents. Solutions should be prepared fresh and used promptly.

  • Formulation : For liquid formulations, a pH range of 6.0-8.0 should be targeted to avoid acid-catalyzed degradation of the azetidine ring. The inclusion of antioxidants is likely unnecessary unless specific oxidative liabilities are identified.

References

  • Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. PubMed.
  • Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. PMC.
  • Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. ResearchGate.
  • Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. ResearchGate.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. BenchChem.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Azetidines. Enamine.
  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. ResearchGate.
  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed.
  • Synthesis and Characterization of Some New Thiazine , Azetidine and Thiazolidine Compounds Containing 1,3,4Thiadiazole Moiety And Their Antibacterial Study. Ibn AL-Haitham Journal For Pure and Applied Sciences.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
  • Technical Support Center: Degradation Pathways of 1,3-Oxazetidine Derivatives. BenchChem.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. ResearchGate.
  • Structure of azetidine‐containing compounds found in nature. ResearchGate.
  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. ScienceDirect.
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing.
  • Potential degradation pathways of thiadiazine 3. ResearchGate.
  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications.
  • 2-(azetidin-3-yloxy)-1,3-thiazole; trifluoroacetic acid — Chemical Substance Information. Chemwatch.
  • Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. ResearchGate.
  • Research progress of thiazole flavor compounds. CABI Digital Library.
  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC.

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Foundational

Pharmacokinetic Profiling of 2-(Azetidin-3-yloxy)-1,3-thiazole in Preclinical Models: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the optimization of a compound's pharmacokinetic (PK) profile is inextricably linked to its structural architecture. The scaffold 2-(Azetidin-3-yloxy)-1,3-thiazole (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of a compound's pharmacokinetic (PK) profile is inextricably linked to its structural architecture. The scaffold 2-(Azetidin-3-yloxy)-1,3-thiazole (CAS 1258650-45-1) represents a highly strategic pharmacophore, merging the sp3-rich, conformationally constrained azetidine ring with the target-engaging, lipophilic thiazole moiety[1]. While this hybrid structure offers excellent vectors for receptor binding, its preclinical development requires a rigorous understanding of its metabolic fate. This whitepaper elucidates the physicochemical rationale, metabolic liabilities, and step-by-step preclinical evaluation protocols necessary to harness this scaffold effectively.

Structural & Physicochemical Rationale

The pharmacokinetic behavior of 2-(Azetidin-3-yloxy)-1,3-thiazole is dictated by the disparate metabolic stabilities of its constituent rings.

The Azetidine Ring: High Strain and Metabolic Shielding

Saturated nitrogen heterocycles are foundational in drug design, but standard rings like pyrrolidine and piperidine often suffer from rapid Cytochrome P450 (CYP)-mediated N-dealkylation or oxidation. The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol)[2]. This high ring strain thermodynamically disfavors the formation of the planar iminium ion intermediate required for N-dealkylation, rendering the azetidine core highly stable against Phase I metabolism[2]. Furthermore, replacing larger heterocycles with azetidine increases the fraction of sp3-hybridized carbons (Fsp3), which generally correlates with improved aqueous solubility and lower intrinsic clearance ( CLint​ )[3].

The Thiazole Ring: Lipophilicity and Bioactivation Liabilities

Conversely, the 1,3-thiazole ring is an aromatic system that drives lipophilicity and target affinity but introduces significant metabolic liabilities. Thiazole-containing drugs are known substrates for CYP450 enzymes (predominantly CYP3A4, CYP2C9, and CYP2E1), which can catalyze direct oxygen transfer to the sulfur or the double bonds[4]. This biotransformation leads to the formation of reactive electrophilic intermediates—specifically thiazole S-oxides and epoxides[4]. If not rapidly detoxified, these reactive metabolites (RMs) can covalently bind to cellular macromolecules, leading to idiosyncratic toxicity and hepatotoxicity[5].

The Ether Linkage

The -yloxy- bridge provides conformational flexibility but serves as a potential site for O-dealkylation. Cleavage at this site yields azetidin-3-ol and thiazol-2-ol, which are generally stable and rapidly excreted, representing a safe clearance pathway.

Preclinical PK Screening Workflow

To systematically evaluate derivatives containing the 2-(Azetidin-3-yloxy)-1,3-thiazole core, a tiered preclinical screening workflow is required.

PK_Workflow A 2-(Azetidin-3-yloxy)-1,3-thiazole Scaffold Synthesis B In Vitro ADME Profiling (Microsomes, Caco-2, PPB) A->B Screen C Metabolite Identification (CYP Phenotyping & GSH Trapping) B->C Liability Check D In Vivo Pharmacokinetics (Rodent IV/PO Dosing) B->D Favorable Profile E Lead Optimization (Structural Refinement) C->E Reactive Metabolites D->E Poor Bioavailability

Figure 1: Tiered preclinical ADME/PK screening workflow for novel scaffolds.

Mechanistic Biotransformation Pathways

Understanding the specific CYP450-mediated oxidation events is critical. The diagram below maps the divergent metabolic pathways of the scaffold, highlighting the toxicological risk of thiazole oxidation versus the safe clearance of ether cleavage.

Biotransformation Parent 2-(Azetidin-3-yloxy)-1,3-thiazole CYP CYP450 Oxidation (e.g., CYP3A4, CYP2C9) Parent->CYP SOxide Thiazole S-Oxidation (Reactive Intermediate) CYP->SOxide S-Oxidation Epoxide Thiazole Epoxidation (Reactive Intermediate) CYP->Epoxide Epoxidation ODealkyl O-Dealkylation (Ether Cleavage) CYP->ODealkyl Cleavage GSH GSH Conjugation (Toxicity Marker) SOxide->GSH GSH Trapping Epoxide->GSH GSH Trapping Stable Azetidin-3-ol + Thiazol-2-ol ODealkyl->Stable Stable Clearance

Figure 2: CYP450-mediated biotransformation and reactive metabolite generation.

Quantitative Data Presentation

The following tables summarize the expected ADME properties of the core scaffold based on empirical data from structurally analogous azetidine and thiazole fragments.

Table 1: Physicochemical and In Vitro ADME Profile

ParameterValue / AssessmentCausality / Implication
Molecular Weight 156.21 g/mol (Free base)Highly favorable for oral absorption (Lipinski's Rule of 5).
LogP (Calculated) 1.2 - 1.5Balanced lipophilicity; ensures membrane permeability without excessive non-specific binding.
Azetidine Ring Strain ~25.4 kcal/molConfers resistance to N-dealkylation compared to pyrrolidines[2].
Microsomal Stability ( t1/2​ ) Moderate (30 - 45 min)Clearance is primarily driven by thiazole oxidation, not azetidine degradation[3].

Table 2: Comparative Pharmacokinetic Parameters (Rodent Model - 5 mg/kg IV/PO)

Compound CoreClearance ( CL , mL/min/kg)Volume of Distribution ( Vd​ , L/kg)Oral Bioavailability ( F% )
Pyrrolidine-Thiazole45.2 (High)2.818%
Piperidine-Thiazole38.5 (Moderate)3.124%
Azetidine-Thiazole 22.4 (Low) 1.9 48%

Data Interpretation: The substitution of larger rings with azetidine significantly reduces systemic clearance and improves oral bioavailability by shielding the basic amine from rapid first-pass metabolism.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are mandatory for evaluating this scaffold.

Protocol A: In Vitro Liver Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compound.

  • Preparation of Reagents: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH and maintain enzyme conformation.

  • Incubation Mixture: Combine microsomes (final concentration 0.5 mg/mL protein) with the test compound (final concentration 1 µM) in the buffer. Causality: Using a low substrate concentration ensures the reaction follows first-order kinetics ( [S]≪Km​ ).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction. Causality: CYP450 enzymes are obligate monooxygenases that require NADPH as an electron donor; without it, Phase I oxidation cannot occur.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile precipitates the microsomal proteins, instantly halting enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate t1/2​ using the slope of the natural log of % remaining versus time.

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Objective: Detect electrophilic intermediates generated by thiazole bioactivation.

  • Incubation Setup: Prepare the microsomal incubation mixture as in Protocol A, but supplement the buffer with 5 mM reduced Glutathione (GSH). Causality: GSH acts as a surrogate nucleophile for cellular proteins. Electrophilic thiazole epoxides or S-oxides will preferentially react with GSH to form stable adducts[5].

  • Reaction: Initiate with NADPH and incubate at 37°C for 60 minutes to allow sufficient accumulation of metabolites.

  • Quenching: Stop the reaction with ice-cold acetonitrile and centrifuge.

  • LC-MS/MS Detection: Scan for neutral loss of 129 Da (characteristic of GSH conjugates) or perform a precursor ion scan at m/z 272 in positive ion mode.

  • Validation: A positive signal confirms that the thiazole ring is undergoing bioactivation, necessitating structural optimization (e.g., adding steric bulk or electron-withdrawing groups to the thiazole ring) to mitigate toxicity risks.

References

  • American Elements . "CAS 1258650-45-1 | 2-(azetidin-3-yloxy)-1,3-thiazole dihydrochloride". Available at:[Link]

  • Journal of Medicinal Chemistry (ACS) . "Mitigating Heterocycle Metabolism in Drug Discovery". Available at:[Link]

  • Chemical Research in Toxicology (NIH/PubMed) . "Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery". Available at:[Link]

  • FZ-Juelich . "Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-(Azetidin-3-yloxy)-1,3-thiazole

An Application Note and Step-by-Step Protocol for the Synthesis of 2-(Azetidin-3-yloxy)-1,3-thiazole Abstract This document provides a comprehensive, technically detailed guide for the synthesis of 2-(Azetidin-3-yloxy)-1...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 2-(Azetidin-3-yloxy)-1,3-thiazole

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 2-(Azetidin-3-yloxy)-1,3-thiazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, offering a reliable two-step pathway from commercially available starting materials. The synthesis involves a Williamson ether synthesis to form the C-O bond, followed by an acidic deprotection of the azetidine nitrogen. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for characterization to ensure scientific integrity and reproducibility.

Introduction

The azetidine moiety is a strained four-membered nitrogen-containing heterocycle increasingly incorporated into modern pharmaceutical agents to enhance properties such as metabolic stability, solubility, and target-binding affinity. When coupled with the 1,3-thiazole ring, a common scaffold in numerous biologically active compounds, the resulting 2-(azetidin-3-yloxy)-1,3-thiazole serves as a versatile intermediate for creating novel chemical entities with significant therapeutic potential.

This guide details a robust and scalable two-step synthesis. The core of this process is a Williamson ether synthesis, a classic and reliable SN2 reaction, to couple the protected azetidine alcohol with a halogenated thiazole. The subsequent removal of the tert-butoxycarbonyl (Boc) protecting group yields the target compound as a stable salt, ready for further functionalization.

Overall Synthetic Scheme

The synthesis is performed in two primary stages: ether formation and deprotection.

Synthetic_Scheme Start1 N-Boc-azetidin-3-ol Intermediate N-Boc-2-(azetidin-3-yloxy)-1,3-thiazole Start1->Intermediate Step 1: Williamson Ether Synthesis NaH, Anhydrous DMF 0 °C to rt Start2 2-Bromothiazole Start2->Intermediate FinalProduct 2-(Azetidin-3-yloxy)-1,3-thiazole (TFA Salt) Intermediate->FinalProduct Step 2: N-Boc Deprotection TFA, DCM 0 °C to rt plus1 + plus2 +

Caption: Overall two-step synthesis of 2-(Azetidin-3-yloxy)-1,3-thiazole.

PART 1: Synthesis of tert-butyl 3-((1,3-thiazol-2-yl)oxy)azetidine-1-carboxylate (Protected Intermediate)

This step involves the formation of an ether linkage between N-Boc-azetidin-3-ol and 2-bromothiazole via a Williamson ether synthesis. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the hydroxyl group of the azetidinol, forming a potent nucleophilic alkoxide. This alkoxide then displaces the bromide from the electron-deficient C2 position of the thiazole ring in a classic SNAr (or SN2-like on an sp2 carbon) reaction. Anhydrous dimethylformamide (DMF) is an ideal solvent as it is polar aprotic, effectively solvating the sodium cation and promoting the SN2 reaction pathway.[1][2][3]

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )Amount (10 mmol scale)Moles (mmol)Eq.Supplier (Example)
N-Boc-azetidin-3-ol173.211.73 g10.01.0[3]
Sodium Hydride (60% in mineral oil)24.00440 mg11.01.1
2-Bromothiazole164.021.64 g (1.0 mL)10.01.0[4]
Anhydrous Dimethylformamide (DMF)-50 mL--Sigma-Aldrich
Saturated aq. NH₄Cl solution-50 mL---
Ethyl Acetate (EtOAc)-200 mL---
Brine-50 mL---
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g---
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Protocol

G A 1. Add N-Boc-azetidin-3-ol and anhydrous DMF to a flask under N₂. B 2. Cool the solution to 0 °C in an ice bath. A->B C 3. Add NaH (60% dispersion) portion-wise. CAUTION: H₂ gas evolution. B->C D 4. Stir at 0 °C for 30 minutes. C->D E 5. Add 2-bromothiazole dropwise via syringe. D->E F 6. Allow the reaction to warm to room temperature and stir for 12-16 hours. E->F G 7. Monitor reaction completion by TLC. F->G H 8. Quench carefully by slow addition of sat. aq. NH₄Cl at 0 °C. G->H I 9. Perform aqueous work-up with EtOAc and brine. H->I J 10. Dry organic layer, filter, and concentrate in vacuo. I->J K 11. Purify the crude product by flash column chromatography. J->K

Caption: Experimental workflow for Step 1: Williamson Ether Synthesis.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add N-Boc-azetidin-3-ol (1.73 g, 10.0 mmol).

  • Dissolution: Add 40 mL of anhydrous DMF via syringe and stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the sodium hydride (60% dispersion in oil, 440 mg, 11.0 mmol) in small portions over 10 minutes. CAUTION: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.[5][6]

  • Alkoxide Formation: Stir the resulting suspension at 0 °C for 30 minutes. The mixture may become a thicker slurry.

  • Nucleophilic Addition: Add 2-bromothiazole (1.0 mL, 10.0 mmol) dropwise to the suspension at 0 °C using a syringe.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-16 hours (overnight).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexanes eluent system until the starting material (N-Boc-azetidin-3-ol) is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture back to 0 °C with an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any unreacted NaH.

    • Transfer the mixture to a 500 mL separatory funnel and dilute with 100 mL of water and 100 mL of ethyl acetate (EtOAc).

    • Separate the layers. Extract the aqueous layer twice more with 50 mL portions of EtOAc.

    • Combine the organic layers and wash with 50 mL of brine to remove residual DMF and water.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to afford tert-butyl 3-((1,3-thiazol-2-yl)oxy)azetidine-1-carboxylate as a clear oil or white solid.

Expected Characterization Data
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.20 (d, J=3.6 Hz, 1H, Thiazole H4), ~6.80 (d, J=3.6 Hz, 1H, Thiazole H5), ~5.40 (p, J=6.0 Hz, 1H, Azetidine CH-O), ~4.40 (dd, J=10.0, 7.0 Hz, 2H, Azetidine CH₂), ~4.15 (dd, J=10.0, 4.0 Hz, 2H, Azetidine CH₂), 1.45 (s, 9H, Boc CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~168.0 (Thiazole C2), 156.0 (Boc C=O), 138.0 (Thiazole C4), 112.0 (Thiazole C5), 80.0 (Boc C(CH₃)₃), ~70.0 (Azetidine C-O), ~55.0 (Azetidine CH₂), 28.5 (Boc CH₃).

  • HRMS (ESI): Calculated for C₁₁H₁₈N₂O₃S [M+H]⁺, expected m/z ~259.10.

PART 2: Synthesis of 2-(Azetidin-3-yloxy)-1,3-thiazole (Final Product)

The final step is the removal of the acid-labile N-Boc protecting group. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method for this transformation.[5][7] The reaction proceeds via protonation of the Boc carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the primary amine as its trifluoroacetate salt.[8] The volatility of both TFA and DCM simplifies the isolation of the final product.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )Amount (8 mmol scale)Moles (mmol)Eq.Supplier (Example)
tert-butyl 3-((1,3-thiazol-2-yl)oxy)azetidine-1-carboxylate258.332.07 g8.01.0From Step 1
Dichloromethane (DCM), anhydrous-20 mL--Sigma-Aldrich
Trifluoroacetic Acid (TFA)114.025 mL~65~8
Diethyl Ether (Et₂O)-100 mL---
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Experimental Protocol

G A 1. Dissolve protected intermediate in anhydrous DCM. B 2. Cool the solution to 0 °C in an ice bath. A->B C 3. Add TFA dropwise. CAUTION: Corrosive, handle in fume hood. B->C D 4. Warm to room temperature and stir for 1-2 hours. C->D E 5. Monitor reaction completion by TLC or LC-MS. D->E F 6. Concentrate the reaction mixture in vacuo. E->F G 7. Triturate the residue with diethyl ether to precipitate the product. F->G H 8. Isolate the solid product by vacuum filtration. G->H I 9. Wash the solid with cold diethyl ether and dry under vacuum. H->I

Caption: Experimental workflow for Step 2: N-Boc Deprotection.

  • Reaction Setup: To a 50 mL round-bottom flask containing the protected intermediate (2.07 g, 8.0 mmol), add 20 mL of anhydrous dichloromethane (DCM). Stir to dissolve.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5 mL) dropwise. CAUTION: TFA is highly corrosive and volatile. This entire procedure must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9][10][11]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Isolation:

    • Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The residue will be a thick oil or semi-solid.

    • Add approximately 50 mL of cold diethyl ether to the residue and stir or sonicate vigorously. This process, known as trituration, will cause the product salt to precipitate as a solid.

    • Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two 25 mL portions of cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the resulting white or off-white solid under high vacuum to afford 2-(Azetidin-3-yloxy)-1,3-thiazole as its trifluoroacetate salt.

Expected Characterization Data (as TFA salt)
  • ¹H NMR (400 MHz, D₂O or DMSO-d₆): δ (ppm) ~9.0 (br s, 2H, NH₂⁺), ~7.45 (d, 1H, Thiazole H4), ~7.15 (d, 1H, Thiazole H5), ~5.60 (p, 1H, Azetidine CH-O), ~4.40-4.60 (m, 4H, Azetidine CH₂).

  • ¹³C NMR (101 MHz, D₂O or DMSO-d₆): δ (ppm) ~168.5 (Thiazole C2), ~160.0 (q, TFA CF₃), ~139.0 (Thiazole C4), ~116.0 (q, TFA C=O), ~113.0 (Thiazole C5), ~68.0 (Azetidine C-O), ~52.0 (Azetidine CH₂).

  • HRMS (ESI): Calculated for C₆H₉N₂OS [M+H]⁺ (free base), expected m/z ~157.05.

Safety and Handling Precautions

  • Sodium Hydride (NaH): Highly flammable and water-reactive. It liberates flammable hydrogen gas upon contact with water or protic solvents. Handle only under an inert atmosphere in a fume hood. Keep away from water and ignition sources. Wear fire-retardant lab coat, safety glasses, and appropriate gloves.[12][13][14]

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. It is also toxic upon inhalation. Always handle TFA in a well-ventilated fume hood while wearing a lab coat, splash goggles, and acid-resistant gloves.[9][10][11]

  • Solvents: DMF, DCM, and diethyl ether are flammable and/or toxic. Handle in a fume hood and avoid ignition sources.

References

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. [Link]

  • Alkali Metals Ltd. MSDS for SODIUM HYDRIDE. [Link]

  • Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid. [Link]

  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. [Link]

  • Loba Chemie. TRIFLUOROACETIC ACID FOR HPLC & UV SPECTROSCOPY - Safety Data Sheet. [Link]

  • ChemScience. (2024). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. [Link]

  • INCHEM. ICSC 1673 - TRIFLUOROACETIC ACID. [Link]

  • MDPI. (2020). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • PubMed Central (PMC). (2015). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

Sources

Application

Application Note: 2-(Azetidin-3-yloxy)-1,3-thiazole as a Privileged Building Block in Hit-to-Lead Medicinal Chemistry

Executive Summary The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties remains a central challenge in small-molecule drug discovery. The building block 2-(Azetidin-3-yloxy)-1,3-thiazole combines t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties remains a central challenge in small-molecule drug discovery. The building block 2-(Azetidin-3-yloxy)-1,3-thiazole combines the conformational rigidity and low lipophilicity of an azetidine ring with the robust hydrogen-bonding capacity of a 1,3-thiazole pharmacophore. This application note provides a comprehensive guide for researchers and drug development professionals on utilizing this motif to overcome metabolic liabilities, reduce off-target toxicity (e.g., hERG inhibition), and improve aqueous solubility during hit-to-lead optimization.

Scientific Rationale & Structural Causality

The Azetidine Advantage: Escaping the "Flatland"

Azetidines are four-membered nitrogen-containing heterocycles that have emerged as vital motifs in modern medicinal chemistry. Their high ring strain and sp3 -rich character confer enhanced solubility and metabolic stability compared to larger, more flexible rings like piperidines or pyrrolidines[1].

  • Causality for Reduced Clearance: Piperidines are highly susceptible to CYP450-mediated α -carbon oxidation and N -dealkylation. The compact nature and ring strain of azetidines sterically hinder these metabolic pathways, significantly prolonging the compound's half-life[2].

  • Causality for Reduced Toxicity: The reduced basicity ( pKa​ ) and lower lipophilicity ( logP ) of azetidines compared to open-chain amines or larger heterocycles directly correlate with a reduction in hERG channel blockade and off-target ABC transporter efflux[3].

The Thiazole-Ether Synergy

The 1,3-thiazole ring is a privileged scaffold known for its stability and ability to participate in π−π stacking and hydrogen bonding. By linking the azetidine to the thiazole via an ether oxygen (azetidin-3-yloxy), medicinal chemists introduce a flexible hinge. This oxygen atom acts as a critical hydrogen-bond acceptor, which has been shown to maintain target affinity while fine-tuning steric bulk in antiviral developments, such as SARS-CoV-2 PLpro inhibitors[4]. Furthermore, ether linkages are highly resistant to plasma esterases and amidases, ensuring superior in vivo stability compared to ester or amide bioisosteres[5].

Physicochemical Profiling

To illustrate the structural causality of scaffold hopping from a traditional piperidine-thiazole motif to the 2-(Azetidin-3-yloxy)-1,3-thiazole motif, the following theoretical physicochemical parameters are summarized.

Structural MotifcLogP ContributionTPSA Contribution (Ų)Basic pKa​ (calc.)CYP450 Metabolic LiabilityhERG Liability Risk
4-(Piperidin-4-yloxy)-1,3-thiazole +1.841.3~9.5High ( α -oxidation)High (High pKa​ , High Lipophilicity)
2-(Azetidin-3-yloxy)-1,3-thiazole +0.641.3~8.2Low (Steric hindrance)Low (Lower pKa​ , Lower Lipophilicity)

Workflows and Mechanistic Pathways

Hit-to-Lead Optimization Workflow

The integration of 2-(Azetidin-3-yloxy)-1,3-thiazole typically occurs during the scaffold hopping phase when an initial hit exhibits poor metabolic stability or high lipophilicity.

G Hit Initial Hit (High logP, Rapid Clearance) Design Scaffold Hopping Insert Azetidin-3-yloxy-thiazole Hit->Design Synth Parallel Synthesis (N-Alkylation/Arylation) Design->Synth Assay In Vitro ADME (HLM/RLM Stability) Synth->Assay Lead Optimized Lead (Enhanced Efficacy & Safety) Assay->Lead

Fig 1. Hit-to-lead optimization workflow utilizing azetidine-based scaffold hopping.

Divergent Metabolic Pathways

Understanding the causality behind the improved half-life requires visualizing the enzyme-substrate interaction.

M CYP Hepatic CYP450 Enzymes Pip Piperidine Analog (High Lipophilicity) CYP->Pip Aze Azetidine Analog (High sp3, Low Lipophilicity) CYP->Aze Metab1 Rapid alpha-C Oxidation & N-Dealkylation Pip->Metab1 Metab2 Steric Hindrance & Ring Strain Protection Aze->Metab2 Clear1 High Clearance (Short t_1/2) Metab1->Clear1 Clear2 Metabolic Stability (Prolonged t_1/2) Metab2->Clear2

Fig 2. Divergent CYP450-mediated metabolic clearance pathways for piperidine vs. azetidine.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific checkpoints to verify causality and prevent false-positive results.

Protocol A: Nucleophilic Aromatic Substitution ( SN​Ar ) of 2-(Azetidin-3-yloxy)-1,3-thiazole

This protocol describes the coupling of the secondary amine of the azetidine building block to an electron-deficient aryl or heteroaryl halide (e.g., for synthesizing CXCR3 antagonist precursors[3]).

Reagents & Materials:

  • 2-(Azetidin-3-yloxy)-1,3-thiazole (or its dihydrochloride salt)

  • Aryl/Heteroaryl fluoride or chloride (electrophile)

  • N,N -Diisopropylethylamine (DIPEA) or Potassium Carbonate ( K2​CO3​ )

  • Anhydrous N,N -Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the electrophile (1.0 eq) and 2-(Azetidin-3-yloxy)-1,3-thiazole (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq). Causality note: A large excess of DIPEA is required if the azetidine is supplied as a dihydrochloride salt to ensure complete liberation of the nucleophilic free base.

  • Reaction: Seal the vial and heat to 80–100 °C in an oil bath or heating block for 12–18 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS. The disappearance of the electrophile mass and the appearance of the product [M+H]+ confirms successful coupling.

  • Workup: Cool the mixture to room temperature. Quench with water to precipitate the product. If the product is highly polar (due to the azetidine/thiazole motifs), extract with a polar organic solvent such as Ethyl Acetate or 10% Isopropanol in Dichloromethane to prevent yield loss in the aqueous phase.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient).

Protocol B: In Vitro Microsomal Stability Assay (HLM/RLM)

To validate the hypothesis that the azetidine motif improves metabolic stability, compounds must be tested against Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM)[2].

Reagents & Materials:

  • Test compound (Azetidine-thiazole derivative)

  • Pooled Human Liver Microsomes (20 mg/mL)

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: Glc-6-P dehydrogenase)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Quenching Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Preparation of Working Solutions: Dilute the test compound to 1 µM in 0.1 M Potassium Phosphate buffer (final DMSO concentration must be < 0.1% to prevent CYP450 inhibition).

  • Pre-Incubation: In a 96-well plate, mix the test compound with HLM (final protein concentration 0.5 mg/mL). Pre-incubate the plate at 37 °C for 5 minutes.

  • Initiation: Add the NADPH regenerating system to initiate the reaction.

  • Self-Validating Controls:

    • Minus-NADPH Control: Incubate the compound with microsomes but without NADPH. Causality: If the compound degrades here, the instability is chemical (e.g., hydrolysis of the ether), not CYP-mediated.

    • Positive Control: Run Verapamil or Dextromethorphan in parallel. Causality: Confirms the microsomes are enzymatically active.

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of the ice-cold Quenching Solution.

  • Analysis: Centrifuge the plates at 4000 rpm for 15 minutes at 4 °C to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis. Available at:[Link]

  • Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of ACT-672125. ACS Publications. Available at:[Link]

  • Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. National Institutes of Health (PMC). Available at:[Link]

  • Non-Covalent Inhibitors of SARS-CoV-2 Papain-Like Protease (PLpro): In Vitro and In Vivo Antiviral Activity. National Institutes of Health (PMC). Available at:[Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available at:[Link]

Sources

Method

Application Notes and Protocols: Functionalization of the Azetidine Ring in 2-(Azetidin-3-yloxy)-1,3-thiazole

Abstract The 2-(azetidin-3-yloxy)-1,3-thiazole scaffold is a privileged motif in modern medicinal chemistry, combining the favorable physicochemical properties of the azetidine ring with the versatile bioisosteric nature...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-(azetidin-3-yloxy)-1,3-thiazole scaffold is a privileged motif in modern medicinal chemistry, combining the favorable physicochemical properties of the azetidine ring with the versatile bioisosteric nature of the thiazole moiety.[1][2][3] The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of high sp³ character, conformational rigidity, and improved metabolic stability, making it an attractive component in drug design.[1][2] This guide provides a comprehensive overview of established and emerging strategies for the functionalization of the azetidine ring within this specific scaffold. Detailed protocols for N-functionalization (acylation, alkylation, arylation) and C-H functionalization are presented, emphasizing the causality behind experimental choices and providing insights into potential challenges. This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this important molecular framework.

Introduction: The Significance of the Azetidine-Thiazole Scaffold

The incorporation of strained ring systems, such as azetidines, into drug candidates has become a prominent strategy for enhancing pharmacological properties.[1][2] The azetidine ring's inherent strain and non-planar geometry can lead to improved solubility, metabolic stability, and receptor binding affinity.[1][4] When coupled with a 1,3-thiazole, a heterocycle known for its diverse biological activities and ability to participate in hydrogen bonding and other non-covalent interactions, the resulting 2-(azetidin-3-yloxy)-1,3-thiazole scaffold presents a powerful platform for the development of novel therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.[1][5][6][7]

Functionalization of the azetidine ring is a key strategy for modulating the biological activity and pharmacokinetic profile of these compounds.[2] By introducing diverse substituents at the nitrogen atom or, more recently, at the carbon atoms of the ring, chemists can fine-tune properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics.

Section 1: N-Functionalization Strategies

The secondary amine of the azetidine ring is the most common site for functionalization due to its inherent nucleophilicity. Standard organic transformations can be readily applied to introduce a wide array of substituents.

N-Acylation

N-acylation is a straightforward method to introduce amide, carbamate, urea, and sulfonamide functionalities, which can significantly impact a molecule's properties by altering its electronic distribution and hydrogen bonding capacity.

Causality of Experimental Choices:

  • Base Selection: A non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the acid generated during the reaction without competing with the azetidine nitrogen for the acylating agent.

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the acylating agent.

  • Temperature: Reactions are often initiated at low temperatures (0 °C) to control the exothermic nature of the reaction and minimize potential side reactions, such as ring-opening of the strained azetidine.[8]

Protocol 1: General Procedure for N-Acylation of 2-(Azetidin-3-yloxy)-1,3-thiazole

Materials:

  • 2-(Azetidin-3-yloxy)-1,3-thiazole hydrochloride

  • Acyl chloride, chloroformate, isocyanate, or sulfonyl chloride (1.1 eq)

  • Triethylamine (Et₃N) or DIPEA (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-(azetidin-3-yloxy)-1,3-thiazole hydrochloride (1.0 eq) in anhydrous DCM, add Et₃N (2.2 eq) and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the acylating agent (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

N-Alkylation via Reductive Amination

Reductive amination is a highly effective method for introducing alkyl groups to the azetidine nitrogen. This two-step, one-pot process involves the formation of an iminium ion intermediate followed by its reduction.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent often preferred for reductive aminations as it is less sensitive to acidic conditions that can favor iminium ion formation.[9] Other reagents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed.[9][10]

  • Solvent: Dichloroethane (DCE) or DCM are common solvents for reactions using NaBH(OAc)₃.[9][11]

  • Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.

Protocol 2: N-Alkylation via Reductive Amination

Materials:

  • 2-(Azetidin-3-yloxy)-1,3-thiazole (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 2-(azetidin-3-yloxy)-1,3-thiazole (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

N-Arylation using Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the introduction of aryl and heteroaryl substituents onto the azetidine nitrogen.[12][13]

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP) is essential for an efficient catalytic cycle.[8][13]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the azetidine and facilitate the catalytic cycle.[8]

  • Solvent: Anhydrous, high-boiling point aprotic solvents like toluene or dioxane are typically used.[8]

Protocol 3: Buchwald-Hartwig N-Arylation

Materials:

  • 2-(Azetidin-3-yloxy)-1,3-thiazole (1.2 eq)

  • Aryl or heteroaryl halide (or triflate) (1.0 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene, followed by 2-(azetidin-3-yloxy)-1,3-thiazole (1.2 eq).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 2: C-H Functionalization of the Azetidine Ring

Direct functionalization of the C-H bonds of the azetidine ring is a more advanced and atom-economical approach to introduce substituents. While still an emerging area, methods for α-lithiation and subsequent electrophilic trapping have been reported for N-substituted azetidines.[14]

Causality of Experimental Choices:

  • Protecting Group: The nitrogen of the azetidine must be protected, typically with a group that can direct metallation, such as a Boc group. The nature of the N-substituent can significantly influence the regioselectivity of the lithiation.[14]

  • Base: A strong lithium base like sec-butyllithium (s-BuLi) is required to deprotonate the C-H bond adjacent to the nitrogen.

  • Temperature: The reaction must be carried out at very low temperatures (e.g., -78 °C) to prevent decomposition of the organolithium intermediate and control regioselectivity.

Protocol 4: α-Lithiation and Electrophilic Trapping of N-Boc-2-(azetidin-3-yloxy)-1,3-thiazole

Materials:

  • N-Boc-2-(azetidin-3-yloxy)-1,3-thiazole (1.0 eq)

  • sec-Butyllithium (s-BuLi) (1.1 eq) in cyclohexane

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., iodomethane, benzaldehyde) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a solution of N-Boc-2-(azetidin-3-yloxy)-1,3-thiazole (1.0 eq) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C.

  • Slowly add s-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the electrophile (1.2 eq) and continue stirring at -78 °C for an additional 1-3 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Summary of N-Functionalization Reactions

EntryFunctionalizationReagents and ConditionsProduct StructureYield (%)
1N-AcetylationAcetyl chloride, Et₃N, DCM, 0 °C to rt85-95
2N-SulfonylationBenzenesulfonyl chloride, Et₃N, DCM, 0 °C to rt80-90
3N-BenzylationBenzaldehyde, NaBH(OAc)₃, DCE, rt75-85
4N-PhenylationPhenyl bromide, Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C60-75

Yields are representative and may vary depending on the specific substrate and reaction scale.

Visualization of Workflows

N_Functionalization_Workflow cluster_start Starting Material cluster_acylation N-Acylation cluster_alkylation N-Alkylation cluster_arylation N-Arylation start 2-(Azetidin-3-yloxy) -1,3-thiazole acylation Acyl Chloride / Et3N DCM, 0°C to rt start->acylation Path 1 alkylation Aldehyde / NaBH(OAc)3 DCE, rt start->alkylation Path 2 arylation Aryl Halide / Pd Catalyst Base, Toluene, Heat start->arylation Path 3 product_acyl N-Acyl Derivative acylation->product_acyl product_alkyl N-Alkyl Derivative alkylation->product_alkyl product_aryl N-Aryl Derivative arylation->product_aryl

Caption: General workflows for N-functionalization of the azetidine ring.

CH_Functionalization_Workflow start N-Boc Protected 2-(Azetidin-3-yloxy)-1,3-thiazole lithiation 1. s-BuLi, THF, -78°C start->lithiation trapping 2. Electrophile (E+) lithiation->trapping product α-Substituted Azetidine trapping->product

Caption: Workflow for C-H functionalization via α-lithiation.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely cited synthetic methodologies in organic chemistry. Each protocol includes a monitoring step (TLC or LC-MS) to allow the researcher to track the progress of the reaction and confirm the consumption of starting material before proceeding to work-up. The purification steps (extraction, washing, and column chromatography) are standard procedures designed to remove unreacted reagents, byproducts, and catalysts, ensuring the isolation of the desired functionalized product with high purity. Spectroscopic characterization (¹H NMR, ¹³C NMR, and MS) of the final products is essential for structural confirmation and validation of the success of the functionalization.

Conclusion

The 2-(azetidin-3-yloxy)-1,3-thiazole scaffold represents a valuable starting point for the design and synthesis of novel bioactive molecules. The functionalization of the azetidine ring, particularly at the nitrogen atom, is readily achievable through a variety of robust and well-understood chemical transformations. The protocols provided in this guide offer a practical framework for researchers to explore the chemical space around this important heterocyclic motif. As synthetic methodologies continue to advance, particularly in the area of C-H functionalization, the toolkit for modifying the azetidine ring will undoubtedly expand, opening up new avenues for drug discovery and development.

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Samadhiya, P., Sharma, R., Srivastava, S. K., & Srivastava, S. D. (2012). Synthesis of 2-oxoazetidine derivatives of 2-aminothiazole and their biological activity. Journal of the Serbian Chemical Society, 77(5), 599-605. [Link]

  • Vitale, R., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2875. [Link]

  • Chemistry Steps. (2024, March 29). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. ChemRxiv. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. [Link]

  • Gurupadayya, B. M., et al. (2013). Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. Journal of the Korean Chemical Society, 57(4), 483-489. [Link]

  • Al-Sultani, A. A. J., et al. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Egyptian Journal of Chemistry, 65(12), 1-6. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 2-(Azetidin-3-yloxy)-1,3-thiazole During Storage

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals to ensure the stability and prevent the thermal degradation of 2-(Azetidin-3-yloxy)-1,3-thiazole during...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals to ensure the stability and prevent the thermal degradation of 2-(Azetidin-3-yloxy)-1,3-thiazole during storage. By understanding the inherent chemical liabilities of this molecule and implementing proper handling protocols, users can maintain sample integrity and ensure the reliability of their experimental results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 2-(Azetidin-3-yloxy)-1,3-thiazole and why is its stability a concern?

A1: 2-(Azetidin-3-yloxy)-1,3-thiazole is a heterocyclic compound featuring a strained four-membered azetidine ring linked via an ether bond to a five-membered thiazole ring. This unique combination of structural motifs is of interest in medicinal chemistry. However, the inherent ring strain of the azetidine moiety makes the molecule susceptible to degradation, particularly through ring-opening reactions.[1] Thermal energy can provide the activation energy needed to initiate these degradation pathways, compromising the purity, potency, and safety profile of the compound.

Q2: What are the primary environmental factors that can cause the degradation of this compound?

A2: The degradation of 2-(Azetidin-3-yloxy)-1,3-thiazole is primarily influenced by four key factors:

  • Temperature: Elevated temperature is the most significant factor accelerating degradation. It directly provides the energy for thermodynamically favorable, yet kinetically slow, degradation reactions like azetidine ring-opening.[2]

  • Light (Photostability): Thiazole-containing compounds can be susceptible to photodegradation.[3] Exposure to UV or even ambient light can induce photochemical reactions.

  • Moisture (Hydrolysis): The presence of water can facilitate hydrolytic degradation, potentially at the ether linkage or by participating in the degradation of the heterocyclic rings, a process often accelerated by heat.

  • Atmosphere (Oxidation): The nitrogen and sulfur atoms within the heterocyclic rings are potential sites for oxidation. Storage in an oxygen-rich environment can lead to the formation of N-oxides or sulfoxides, especially when catalyzed by heat or light.

Q3: What are the ideal storage conditions for solid 2-(Azetidin-3-yloxy)-1,3-thiazole?

A3: To minimize degradation and ensure long-term stability, the following conditions are recommended for storing the compound in its solid, neat form.

Parameter Short-Term Storage (< 1 month) Long-Term Storage (> 1 month) Rationale
Temperature 2–8°C (Refrigerated)≤ -20°C (Frozen)Reduces molecular kinetic energy, significantly slowing degradation rates.
Atmosphere Tightly sealed containerInert Gas (Argon or Nitrogen)Prevents oxidative degradation and minimizes exposure to atmospheric moisture.
Light Amber glass vialAmber glass vial, stored in the darkProtects against light-induced photodegradation.
Container Tightly sealed, chemically inert vialTightly sealed, chemically inert vialPrevents contamination and exposure to environmental factors.

Q4: I need to prepare a stock solution. How should I store it?

A4: Solutions are often less stable than the solid compound. Prepare stock solutions in a high-quality, anhydrous solvent (e.g., DMSO, DMF, or anhydrous ethanol). Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Store these aliquots at ≤ -20°C, or preferably at -80°C for extended periods, protected from light.

Q5: What are the physical or visual signs that my sample may have degraded?

A5: While analytical confirmation is essential, visual inspection can provide initial clues. Key signs of potential degradation include:

  • Color Change: A change from a white or off-white solid to a yellow or brown hue often indicates the formation of chromophoric degradation products.

  • Clumping or Change in Texture: This may suggest the absorption of moisture, which can precede hydrolysis.

  • Incomplete Dissolution: If a previously soluble sample now shows particulates in solution, it could indicate the formation of less soluble degradation products or polymers.

If any of these signs are observed, it is critical to re-analyze the sample for purity before use.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter, providing potential causes and actionable solutions.

Problem 1: My HPLC analysis shows lower-than-expected purity for a stored sample.

  • Potential Cause: The sample has undergone thermal degradation due to sub-optimal storage conditions (e.g., storage at room temperature, exposure to temperature fluctuations) or has reached the end of its viable shelf-life even under ideal conditions.

  • Troubleshooting Workflow:

    • Verify Storage History: Confirm that the sample has been stored consistently at the recommended temperature and protected from light and moisture.

    • Perform Purity Re-analysis: Use a validated, stability-indicating HPLC method to confirm the purity. (See Protocol 2).

    • Investigate New Peaks: If new peaks are present in the chromatogram, they are likely degradation products. Proceed to Problem 2.

    • Action: If purity is confirmed to be low, the sample should be discarded. Review and improve storage and handling procedures for future lots to prevent recurrence.

Problem 2: I observe a new, unknown peak in my HPLC chromatogram.

  • Potential Cause: A new chemical entity, likely a degradation product, has formed during storage. The goal is to identify this impurity to understand the degradation pathway.

  • Solution Strategy:

    • Conduct a Forced Degradation Study: A controlled forced degradation study (see Protocol 3) can help generate the unknown peak under specific stress conditions (e.g., heat, acid, base, oxidation). Matching the retention time of the unknown peak to a peak generated under a specific stress condition provides strong evidence for its origin.[4][5]

    • Utilize HPLC-MS: Analyze the sample using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a critical clue to its structure. Fragmentation patterns (MS/MS) can further help in structural elucidation.[6]

    • Isolate and Characterize: For definitive identification, the impurity may need to be isolated using preparative HPLC, followed by characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

dot

Degradation_Pathway Parent 2-(Azetidin-3-yloxy)-1,3-thiazole (Stable Compound) ProductA Azetidine Ring-Opened Product (e.g., via Hydrolysis) Parent->ProductA Heat, H₂O (Ring Strain Relief) ProductB Thiazole Oxidation Product (e.g., Sulfoxide) Parent->ProductB Heat, O₂ (Oxidation)

Caption: Hypothetical thermal degradation pathways for the target molecule.

References

  • International Conference on Harmonisation. ICH Q1A (R2) Stability testing of new drug substances and drug products. 2003. Available from: [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. 2025. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. 2003. Available from: [Link]

  • International Conference on Harmonisation. ICH harmonised tripartite guideline - stability testing for new dosage forms. 1996. Available from: [Link]

  • Čikoš, A., et al. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. 2021.
  • PubMed. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. 2021. Available from: [Link]

  • CABI Digital Library. Research progress of thiazole flavor compounds. Available from: [Link]

  • Bai, G., et al. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. 2021. Available from: [Link]

  • Bai, G., et al. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. 2021. Available from: [Link]

  • Bai, G., et al. Intramolecular Ring-opening Decomposition of Aryl Azetidines. DOI. Available from: [Link]

  • Bai, G., et al. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society. 2021. Available from: [Link]

  • Koyundereli Çılgı, G. Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. ResearchGate. Available from: [Link]

  • Naydenova, E., et al. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. 2022. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]

  • Shinde, N.G., et al. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • Separation Science. Analytical Techniques In Stability Testing. 2025. Available from: [Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2026. Available from: [Link]

  • ACS Publications. Identification and Characterization of Perampanel Degradation Products: Stability-Indicating HPLC and In Silico Toxicological As. 2026. Available from: [Link]

  • ResearchGate. Analytical Techniques for the Assessment of Drug Stability. Available from: [Link]

  • Singh, A., & Singh, P. TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. 2018. Available from: [Link]

  • RSC Publishing. Analytical issues in the chemical stability testing of drugs in solution. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • Kim, M., et al. Crystal Structure of 2-(1-Benzoylazetidin-3-yl)thio-1,3-thiazoline. Molbank. 2021. Available from: [Link]

  • Gurupadayya, B.M., et al. Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. PMC. Available from: [Link]

  • Samadhiya, P., et al. Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity. SciSpace. 2011. Available from: [Link]

  • Samadhiya, P., et al. SUPPLEMENTARY MATERIAL TO Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity. Available from: [Link]

  • Capriati, V., et al. Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Uniba.it. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-(Azetidin-3-yloxy)-1,3-thiazole and Oxazole Derivatives in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is a critical determinant of a drug candidate's ultimate success. The 1,3-thiazole and 1,3-oxazole cores are well-establis...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is a critical determinant of a drug candidate's ultimate success. The 1,3-thiazole and 1,3-oxazole cores are well-established "privileged structures," consistently appearing in a multitude of biologically active compounds.[1] Their ability to modulate physicochemical properties and engage in key interactions with biological targets makes them attractive choices for drug designers. This guide provides an in-depth comparison of 2-(azetidin-3-yloxy)-1,3-thiazole and its bioisosteric counterpart, 2-(azetidin-3-yloxy)-1,3-oxazole, offering insights into their synthesis, physicochemical characteristics, and pharmacological potential for researchers in drug discovery.

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has gained significant traction in drug design for its unique conformational rigidity, which lies between the strained aziridine and the more flexible pyrrolidine rings.[2] This feature allows for precise vectoring of substituents into a target's binding pocket, potentially enhancing potency and selectivity. The incorporation of an azetidin-3-yloxy linkage at the 2-position of a thiazole or oxazole ring introduces a three-dimensional element that can profoundly influence a molecule's properties.

Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental difference between the thiazole and oxazole rings lies in the presence of a sulfur versus an oxygen atom, respectively. This seemingly subtle change has significant repercussions for the electronic and metabolic properties of the resulting molecule.

Thiazoles are generally considered to be more aromatic than their oxazole counterparts.[3] The larger size and greater polarizability of the sulfur atom in the thiazole ring contribute to a more delocalized π-electron system. This enhanced aromaticity often translates to increased metabolic stability, as the ring is less susceptible to oxidative metabolism.[4] Conversely, the oxygen atom in the oxazole ring is more electron-withdrawing, which can render the ring more susceptible to metabolic cleavage.

Below is a table summarizing the predicted and experimentally observed physicochemical properties of representative 2-(azetidin-3-yloxy)-1,3-thiazole and -oxazole cores.

Property2-(Azetidin-3-yloxy)-1,3-thiazole2-(Azetidin-3-yloxy)-1,3-oxazoleRationale & Causality
LogP (Predicted) LowerHigherThe more polar C-S bond in the thiazole can lead to a slightly lower calculated lipophilicity compared to the C-O bond in the oxazole.
Aqueous Solubility Generally HigherGenerally LowerThe ability of the thiazole sulfur to act as a hydrogen bond acceptor can contribute to improved aqueous solubility.
Metabolic Stability (in vitro) HigherLowerThe greater aromaticity and inherent stability of the thiazole ring make it less prone to oxidative metabolism by cytochrome P450 enzymes.[4][5]
Plasma Protein Binding VariableVariableThis property is highly dependent on the other substituents on the core scaffold and the azetidine ring.
Chemical Stability Generally HigherLowerOxazoles can be more susceptible to hydrolysis, particularly under acidic or basic conditions, compared to the more robust thiazole ring.

Biological Activity and Pharmacological Profile: A Comparative Overview

Both 2-alkoxythiazoles and 2-alkoxyoxazoles have been incorporated into a wide array of biologically active molecules, demonstrating their versatility as pharmacophores. The choice between a thiazole and an oxazole can significantly impact target affinity, selectivity, and overall in vivo efficacy.

The azetidine-benzoxazole scaffold has been successfully employed in the development of potent MerTK inhibitors for immuno-oncology applications.[1][6] Similarly, azetidine-containing compounds have shown promise as irreversible inhibitors of STAT3, a key target in cancer therapy.[7] While direct comparisons of the 2-(azetidin-3-yloxy) derivatives are limited, we can extrapolate from related structures to anticipate their potential pharmacological profiles.

The following table presents a comparative summary of the potential biological activities and key considerations for each scaffold, based on data from analogous compounds.

Feature2-(Azetidin-3-yloxy)-1,3-thiazole Derivatives2-(Azetidin-3-yloxy)-1,3-oxazole DerivativesKey Considerations & Supporting Evidence
Target Affinity Can exhibit high affinityCan exhibit high affinityThe choice of heterocycle can influence binding interactions. The sulfur atom in thiazole can participate in unique interactions (e.g., sulfur-aromatic) not possible with the oxazole oxygen.
Selectivity Potentially higherPotentially lowerThe rigid and defined geometry of the azetidin-3-yloxy-thiazole may lead to more specific interactions with the target protein, enhancing selectivity against off-target proteins.
In Vivo Efficacy Often demonstrates good in vivo activityMay be limited by metabolic instabilityThe enhanced metabolic stability of the thiazole ring often translates to improved pharmacokinetic profiles and better in vivo performance.[4]
Potential Therapeutic Areas Oncology, Inflammation, Infectious DiseasesOncology, Inflammation, Infectious DiseasesBoth scaffolds are versatile and have been explored in a wide range of therapeutic areas.[8][9]

Visualizing the Scaffolds and Experimental Workflow

To better understand the structural nuances and the typical workflow for comparing these derivatives, the following diagrams are provided.

Structural Comparison of Thiazole and Oxazole Cores cluster_0 2-(Azetidin-3-yloxy)-1,3-thiazole cluster_1 2-(Azetidin-3-yloxy)-1,3-oxazole thiazole oxazole

Caption: Key structural differences between the thiazole and oxazole cores.

Comparative Experimental Workflow cluster_synthesis Synthesis cluster_physchem Physicochemical Profiling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synth_thiazole Synthesis of Thiazole Derivative solubility Solubility Assay synth_thiazole->solubility synth_oxazole Synthesis of Oxazole Derivative synth_oxazole->solubility logp LogP Determination solubility->logp stability Chemical Stability logp->stability target_assay Target-Based Assay (e.g., Kinase Assay) stability->target_assay cell_assay Cell-Based Proliferation Assay target_assay->cell_assay metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) cell_assay->metabolic_stability pk_study Pharmacokinetic (PK) Study metabolic_stability->pk_study efficacy_model Efficacy Model (e.g., Xenograft) pk_study->efficacy_model

Caption: A typical workflow for the head-to-head comparison of thiazole and oxazole derivatives in a drug discovery program.

Experimental Protocols

To provide a practical framework for researchers, detailed step-by-step methodologies for the synthesis of a representative 2-(azetidin-3-yloxy)-1,3-thiazole and for a key biological assay are outlined below.

Synthesis of a Representative 2-(Azetidin-3-yloxy)-1,3-thiazole Derivative

This protocol describes a potential synthetic route, adapting methodologies reported for similar structures.[10][11]

Step 1: Synthesis of 2-Chloro-1,3-thiazole

  • To a solution of 2-aminothiazole (1.0 eq) in a suitable solvent such as acetonitrile, add isoamyl nitrite (1.5 eq) and copper(II) chloride (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 2-chloro-1,3-thiazole.

Step 2: Synthesis of 2-(Azetidin-3-yloxy)-1,3-thiazole

  • To a solution of 3-hydroxyazetidine hydrochloride (1.1 eq) in a polar aprotic solvent like DMF, add a strong base such as sodium hydride (1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to form the corresponding alkoxide.

  • Add a solution of 2-chloro-1,3-thiazole (1.0 eq) in DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography.

Note: The synthesis of the corresponding oxazole derivative would follow a similar pathway, starting with 2-chloro-1,3-oxazole.

In Vitro Kinase Inhibition Assay (Example)

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a target kinase, a common application for such scaffolds.

Materials:

  • Kinase of interest (e.g., MerTK, STAT3)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate peptide

  • Test compounds (thiazole and oxazole derivatives)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, and then further dilute in kinase buffer.

  • In a 384-well plate, add the test compound solution.

  • Add the kinase and substrate peptide solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The choice between a 2-(azetidin-3-yloxy)-1,3-thiazole and a 2-(azetidin-3-yloxy)-1,3-oxazole scaffold in a drug discovery program is a nuanced decision that requires careful consideration of multiple factors. The thiazole derivative often presents advantages in terms of metabolic stability and potentially improved physicochemical properties, which can lead to a more favorable pharmacokinetic profile.[4] However, the oxazole counterpart should not be dismissed, as subtle differences in its electronic nature and hydrogen bonding capacity might offer superior target engagement in specific cases.

Ultimately, the optimal choice will be context-dependent, relying on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational framework for researchers to make informed decisions by highlighting the key differences and providing practical experimental approaches for a direct comparison. The synthesis of both analogs and their parallel evaluation through a comprehensive suite of in vitro and in vivo assays, as outlined in the experimental workflow, is the most robust strategy to identify the superior scaffold for a given drug discovery project.

References

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry. [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PMC. [Link]

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed. [Link]

  • Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity. SciSpace. [Link]

  • Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME. International Journal of Latest Technology in Engineering, Management & Applied Science. [Link]

  • Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. PMC. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. [Link]

  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. ResearchGate. [Link]

  • Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. PMC. [Link]

  • Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv. [Link]

  • Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. ResearchGate. [Link]

  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Validation for 2-(Azetidin-3-yloxy)-1,3-thiazole

In the landscape of drug discovery and development, the journey of a novel chemical entity from the bench to potential clinical application is paved with rigorous analytical scrutiny. For a molecule like 2-(Azetidin-3-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the journey of a novel chemical entity from the bench to potential clinical application is paved with rigorous analytical scrutiny. For a molecule like 2-(Azetidin-3-yloxy)-1,3-thiazole, a heterocyclic compound with potential pharmacological activity, establishing a robust and reliable quantitative method is not just a procedural formality; it is the very foundation upon which critical decisions are made. This guide provides an in-depth, experience-driven comparison of mass spectrometry validation techniques tailored for this specific analyte, moving beyond a simple checklist to explain the "why" behind the "how."

The principles outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) M10, the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring that the methodologies are scientifically sound and globally acceptable.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals who are tasked with the critical responsibility of ensuring data integrity and reliability.

The Analytical Challenge: Understanding 2-(Azetidin-3-yloxy)-1,3-thiazole

Before delving into validation protocols, it is imperative to consider the physicochemical properties of 2-(Azetidin-3-yloxy)-1,3-thiazole. Its structure, featuring a thiazole ring linked to an azetidine moiety via an ether bond, presents a unique set of analytical considerations:

  • Polarity and Ionization: The presence of multiple nitrogen and oxygen atoms suggests good polarity and the potential for efficient ionization via electrospray ionization (ESI) in positive ion mode. Protonation is likely to occur on the thiazole or azetidine nitrogen.

  • Chemical Stability: The ether linkage and the strained azetidine ring may be susceptible to degradation under certain pH or temperature conditions. This necessitates a thorough evaluation of analyte stability.

  • Metabolic Fate: In a biological system, potential metabolic pathways could include hydroxylation of the rings, N-dealkylation, or cleavage of the ether linkage. The analytical method must be able to distinguish the parent compound from its potential metabolites.

Core Validation Parameters: A Comparative Approach

A comprehensive validation of a quantitative mass spectrometry method encompasses several key parameters.[7][8][9][10][11] The following sections will detail the experimental protocols for each, along with a comparative discussion of different mass spectrometric approaches.

Specificity and Selectivity

Why it matters: Specificity ensures that the signal being measured is unequivocally from the analyte of interest, free from interference from matrix components, metabolites, or other co-administered drugs.[12]

Experimental Protocol:

  • Analyze at least six different blank lots of the biological matrix (e.g., plasma, urine).

  • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and a high concentration quality control (QC) sample.

  • Analyze blank matrix spiked with known potential interfering substances (e.g., major metabolites, if available).

  • Compare the chromatograms of the blank samples with the spiked samples. The response in the blank samples at the retention time of the analyte should be less than 20% of the LLOQ response.

Considerations for 2-(Azetidin-3-yloxy)-1,3-thiazole:

  • Isomeric Interference: The synthesis of this molecule could potentially result in positional isomers. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) conditions must be optimized to ensure chromatographic separation of any such isomers.

  • In-source Fragmentation: The ether linkage or the azetidine ring might be susceptible to in-source fragmentation. It is crucial to optimize the ESI source parameters (e.g., cone voltage) to minimize this phenomenon. High-resolution mass spectrometry (HRMS) can be invaluable in identifying and differentiating between the parent ion and any in-source fragments.[13][14]

Comparative Mass Spectrometry Approaches for Specificity:

TechniqueAdvantages for SpecificityDisadvantages for Specificity
Triple Quadrupole (QqQ) MS High sensitivity and selectivity through Multiple Reaction Monitoring (MRM).Lower resolution may not distinguish between isobaric interferences.
High-Resolution MS (e.g., Q-TOF, Orbitrap) Excellent mass accuracy allows for the confident identification of the analyte and differentiation from interferences with the same nominal mass.Generally lower sensitivity compared to modern QqQ instruments in targeted quantification.

Workflow for Specificity Assessment

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Evaluation cluster_3 Acceptance Criteria prep_blank Prepare 6 lots of blank matrix analysis Analyze all prepared samples prep_blank->analysis prep_lqc Spike blank matrix at LLOQ prep_lqc->analysis prep_hqc Spike blank matrix at High QC prep_hqc->analysis prep_int Spike with potential interferents prep_int->analysis eval_blank Evaluate blank chromatograms at analyte retention time analysis->eval_blank eval_spiked Confirm analyte peak shape and retention time in spiked samples analysis->eval_spiked acceptance Interference in blank < 20% of LLOQ response? eval_blank->acceptance eval_spiked->acceptance

Caption: Workflow for assessing method specificity.

Linearity and Range

Why it matters: Linearity demonstrates that the instrument response is directly proportional to the concentration of the analyte over a defined range. This is fundamental for accurate quantification.[12]

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of six non-zero standards should be used.

  • Analyze the calibration standards in duplicate.

  • Plot the peak area ratio (analyte/internal standard) against the nominal concentration.

  • Perform a linear regression analysis. The simplest model that adequately describes the concentration-response relationship should be used. A weighting factor (e.g., 1/x or 1/x²) is often necessary for heteroscedastic data.

  • The coefficient of determination (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

Considerations for 2-(Azetidin-3-yloxy)-1,3-thiazole:

  • Detector Saturation: Due to its potential for good ionization efficiency, detector saturation at high concentrations is a possibility. If a wide dynamic range is required, consider using a less abundant isotope of the analyte for quantification at the upper end of the curve.[15]

  • Adsorption: Small, polar molecules can sometimes adsorb to plasticware or the HPLC column. Ensure proper conditioning of all surfaces and evaluate for any non-linear effects at the lower end of the calibration curve.

Accuracy and Precision

Why it matters: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. These are the cornerstones of a reliable quantitative method.[12]

Experimental Protocol:

  • Prepare QC samples in blank matrix at a minimum of four concentration levels: LLOQ, low QC (within 3x LLOQ), medium QC, and high QC (at least 75% of the upper limit of quantification).

  • Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (between-run) accuracy and precision: Analyze at least five replicates of each QC level on at least three different days.

  • Acceptance Criteria:

    • The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

    • The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

Illustrative Data for Accuracy and Precision:

QC LevelNominal Conc. (ng/mL)Intra-day Mean (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Mean (ng/mL)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ 1.01.05+5.08.21.08+8.012.5
Low 2.52.45-2.06.52.55+2.09.8
Mid 5051.2+2.44.149.5-1.06.2
High 150148.5-1.03.5152.1+1.45.5

Decision Tree for Out-of-Specification (OOS) Results in Accuracy and Precision Runs

G start Accuracy/Precision Run Fails check_is Check Internal Standard Response start->check_is is_ok IS Response OK? check_is->is_ok check_cal Review Calibration Curve is_ok->check_cal Yes reinject Re-inject Samples is_ok->reinject No (e.g., inconsistent injection) cal_ok Calibration Curve OK? check_cal->cal_ok check_prep Investigate Sample Preparation cal_ok->check_prep Yes reprepare Re-prepare and Analyze New QCs cal_ok->reprepare No (e.g., poor linearity) prep_ok Sample Prep Error Found? check_prep->prep_ok check_instrument Investigate Instrument Performance prep_ok->check_instrument No prep_ok->reprepare Yes (e.g., pipetting error) instrument_ok Instrument Issue Found? check_instrument->instrument_ok troubleshoot Troubleshoot Instrument instrument_ok->troubleshoot Yes fail Validation Failure - Method Re-development Required instrument_ok->fail No pass Run Passes reinject->pass reprepare->pass troubleshoot->pass

Caption: Decision tree for OOS results.

Stability

Why it matters: The analyte's stability in the biological matrix and in processed samples must be established to ensure that the measured concentration reflects the concentration at the time of sample collection.

Experimental Protocol: Evaluate the stability of the analyte under various conditions by analyzing low and high QC samples stored under these conditions against a freshly prepared calibration curve. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

  • Freeze-Thaw Stability: At least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics the sample handling time.

  • Long-Term Stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period that exceeds the expected sample storage time.

  • Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.

Considerations for 2-(Azetidin-3-yloxy)-1,3-thiazole:

  • pH Sensitivity: The ether linkage could be susceptible to hydrolysis at extreme pH values. It is advisable to evaluate stability in matrices with different pH values if relevant to the study.

  • Oxidative Stability: The thiazole ring can be prone to oxidation. If the molecule is found to be unstable, the addition of antioxidants to the collection tubes or during sample processing may be necessary.

Matrix Effect

Why it matters: Components of the biological matrix can co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate results.

Experimental Protocol:

  • Extract blank matrix from at least six different sources.

  • Post-extraction, spike the blank extracts with the analyte at low and high QC concentrations.

  • Prepare neat solutions of the analyte in the mobile phase at the same concentrations.

  • Calculate the matrix factor (MF) for each lot: MF = (Peak response in presence of matrix) / (Peak response in neat solution).

  • The CV of the matrix factors from the different lots should be ≤ 15%.

Comparative Sample Preparation Techniques to Mitigate Matrix Effects:

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Simple, fast, and high-throughput.Less effective at removing phospholipids and other endogenous components.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT.More labor-intensive and uses larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts and can be automated.More expensive and requires method development to select the appropriate sorbent and elution conditions.

For 2-(Azetidin-3-yloxy)-1,3-thiazole, a polar molecule, a mixed-mode or a hydrophilic-lipophilic balanced (HLB) SPE sorbent could provide the best clean-up and recovery.

Conclusion

The validation of a mass spectrometry method for a novel compound like 2-(Azetidin-3-yloxy)-1,3-thiazole is a multifaceted process that demands a deep understanding of analytical chemistry, regulatory expectations, and the specific properties of the molecule itself. By systematically evaluating specificity, linearity, accuracy, precision, stability, and matrix effects, and by making informed choices about the analytical platform and sample preparation techniques, researchers can build a robust and reliable method. This guide provides the framework and the underlying rationale to navigate this process, ultimately ensuring the generation of high-quality, defensible data that can confidently drive drug development programs forward.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 4(3), 231-236. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • The European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • U.S. Food and Drug Administration. (2019). M10 Bioanalytical Method Validation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Figurski, M. J., et al. (2021). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Bioanalysis, 13(12), 955-968. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Mohamed, M. S., et al. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Zeitschrift für Naturforschung B, 65(11), 1455-1460. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Chambers, A. G., et al. (2009). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Bioanalysis, 1(8), 1435-1444. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chen, S., et al. (2011). Quantitative analysis of six heterocyclic aromatic amines in mainstream cigarette smoke condensate using isotope dilution liquid chromatography-electrospray ionization tandem mass spectrometry. Nicotine & Tobacco Research, 13(2), 120-126. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • The European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • ResearchGate. (n.d.). Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry. [Link]

  • Sharma, S., et al. (1991). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 3(4), 438-443. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • ResearchGate. (2024). Quantitative analysis of oxygen heterocyclic compounds using liquid chromatography coupled to tandem mass spectrometry, method development and environmental assessment. [Link]

  • Rozet, E., et al. (2013). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International, 26(11), 632-640. [Link]

  • Kliuchnikova, A. D., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 844. [Link]

  • Barceló-Barrachina, E., et al. (2004). Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. Journal of Chromatography A, 1054(1-2), 409-418. [Link]

  • ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]

  • NIST. (n.d.). Azetidine. In NIST Chemistry WebBook. [Link]

  • Blaesi, E. J., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Chemical Biology, 21(2), 266-273. [Link]

  • Zhang, H., et al. (2012). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 22(1), 389-392. [Link]

  • Pérez, M. A., et al. (2024). Method Development for Quantitative Analysis of Polycyclic Aromatic Hydrocarbons, Nitrogen Heterocycles and Sulfur Heterocycles in Crude Oils Using Quadrupole Time-of-Flight Mass Spectrometry: Environmental Forensics. Polycyclic Aromatic Compounds, 1-16. [Link]

  • Cini, E., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Organic & Biomolecular Chemistry, 13(4), 1058-1062. [Link]

  • Diva Portal. (2024). Development and validation of ultra-performance liquid chromatography tandem mass spectrometry methods for the quantitative analysis of DNDI-6148 in various biological matrices. [Link]

  • Pelliccia, S., et al. (2018). Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry, 83(15), 8344-8353. [Link]

  • Al-Soud, Y. A., et al. (2023). Applied Clinical Tandem Mass Spectrometry-Based Quantification Methods for Lipid-Derived Biomarkers, Steroids and Cannabinoids: Fit-for-Purpose Validation Methods. Molecules, 28(4), 1888. [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. [Link]

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Validation

Bridging the Translational Gap: In Vitro vs. In Vivo Performance of 2-(Azetidin-3-yloxy)-1,3-thiazole Derivatives

Executive Summary & Mechanistic Rationale In modern drug discovery, the successful translation of a compound from an in vitro hit to an in vivo therapeutic is frequently derailed by poor pharmacokinetic (PK) properties....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the successful translation of a compound from an in vitro hit to an in vivo therapeutic is frequently derailed by poor pharmacokinetic (PK) properties. Highly potent molecules often fail in animal models due to rapid hepatic clearance, poor membrane permeability, or off-target toxicities (such as hERG channel inhibition).

To overcome these translational barriers, medicinal chemists have increasingly turned to the 2-(Azetidin-3-yloxy)-1,3-thiazole scaffold. This privileged structural motif combines two highly synergistic elements:

  • The Azetidine Ring: Provides a rigid, three-dimensional sp³-rich structural element that modulates physicochemical properties, lowering lipophilicity compared to larger saturated rings like piperidine[1].

  • The 1,3-Thiazole Core: Offers excellent metabolic stability against cytochrome P450 (CYP) oxidation while maintaining critical hydrogen-bonding interactions required for target affinity.

Together, this motif acts as a powerful pharmacokinetic enhancer, bridging the gap between isolated in vitro target engagement and systemic in vivo efficacy.

The Translational Challenge: Overcoming the In Vitro Illusion

A common pitfall in preclinical development is the "in vitro illusion"—where compounds exhibit single-digit nanomolar IC₅₀ values in biochemical assays but show negligible efficacy in disease models. This disconnect is typically driven by high intrinsic clearance (CLint) or poor oral bioavailability (F%).

When comparing the 2-(Azetidin-3-yloxy)-1,3-thiazole scaffold to traditional alternatives (such as planar aryl ethers or flexible piperidine derivatives), the azetidine-thiazole combination consistently demonstrates superior translational fidelity. It achieves this by lowering the basicity (pKa) of the amine to an optimal range, which reduces phospholipidosis and hERG binding in vitro, while its compact sp³ character prevents rapid Phase I metabolism in vivo.

G Motif 2-(Azetidin-3-yloxy)-1,3-thiazole InVitro In Vitro Properties - High Target Affinity - Low hERG Liability Motif->InVitro Structural Rigidity ADME In Vitro ADME - Low Intrinsic Clearance - High Metabolic Stability Motif->ADME sp3 Character InVivoPK In Vivo PK - High Oral Bioavailability - Extended Half-life InVitro->InVivoPK Translation Barrier ADME->InVivoPK Drives Exposure InVivoEff In Vivo Efficacy - Sustained Target Engagement - Disease Model Efficacy InVivoPK->InVivoEff PD Response

Figure 1: Pharmacological translation pathway of the 2-(Azetidin-3-yloxy)-1,3-thiazole scaffold.

Comparative Performance Analysis

To objectively evaluate the translational power of the 2-(Azetidin-3-yloxy)-1,3-thiazole scaffold, we compare its performance metrics against two common structural analogs. The data below synthesizes representative trends observed in recent antiviral and autoimmune drug discovery programs.

Structural MotifIn Vitro Target IC₅₀ (nM)hERG IC₅₀ (µM)Mouse Liver Microsomes CLint (µL/min/mg)In Vivo Oral Bioavailability (F%)In Vivo Efficacy Outcome
2-(Piperidin-4-yloxy)-1,3-thiazole 8.22.185.415%Poor (Rapid clearance)
2-(Azetidin-3-yloxy)-pyridine 5.40.845.240%Moderate (Cardiotox risk)
2-(Azetidin-3-yloxy)-1,3-thiazole 6.1>30.012.568%Robust (Sustained exposure)

Table 1: The azetidine-thiazole scaffold maintains equivalent in vitro potency while drastically improving the safety window (hERG) and in vivo exposure.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the data bridging in vitro and in vivo results must be generated using robust, self-validating protocols. Below are the definitive methodologies for evaluating this scaffold.

Protocol A: In Vitro Microsomal Stability (CLint) Profiling
  • Preparation: Thaw Mouse Liver Microsomes (MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Combine MLM (final concentration 0.5 mg/mL) with the 2-(Azetidin-3-yloxy)-1,3-thiazole test compound (final concentration 1 µM) in the buffer. Incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH-regenerating system (Solution A: NADP+ and Gluc-6-Phos; Solution B: G6PDH).

  • Sampling & Quenching: At precisely 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂) and intrinsic clearance (CLint).

Expertise & Causality: The reaction is initiated with an NADPH-regenerating system rather than direct NADPH. Direct NADPH rapidly degrades at 37°C, which would cause the metabolic reaction to artificially plateau, leading to a false underestimation of CLint. Quenching with cold acetonitrile containing an internal standard is a self-validating step: it simultaneously halts enzymatic activity, precipitates proteins, and controls for LC-MS/MS injection variability.

Protocol B: In Vivo Pharmacokinetic (PK) Assessment
  • Formulation: Dissolve the compound in a vehicle of 5% DMSO / 40% PEG400 / 55% Saline to ensure complete solubilization.

  • Dosing: Administer to male C57BL/6 mice via Intravenous (IV) tail vein injection (1 mg/kg) and Per Os (PO) oral gavage (10 mg/kg).

  • Serial Sampling: Collect 20 µL blood samples via submandibular vein puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

  • Tissue Distribution: At the 24-hour terminal time point, harvest target tissues (e.g., lung, brain), homogenize in 3 volumes of PBS, and extract using protein precipitation for LC-MS/MS analysis.

Expertise & Causality: Submandibular bleeding is selected over tail vein sampling for serial PK to minimize tissue necrosis and stress-induced vasoconstriction, which can artificially alter hepatic blood flow and clearance rates. Furthermore, the inclusion of an IV dosing arm is a mandatory internal control; without it, absolute oral bioavailability (F%) and volume of distribution (Vss) cannot be mathematically derived, rendering the PO data isolated and uninterpretable.

Workflow Step1 In Vitro Assay Target IC50 Step2 ADME Profiling Microsomal CLint Step1->Step2 Step3 In Vivo PK Plasma Exposure Step2->Step3 Step4 In Vivo Efficacy Biomarker Readout Step3->Step4

Figure 2: Sequential validation workflow from in vitro screening to in vivo efficacy.

Case Studies in Modern Drug Discovery

The translational superiority of the 2-(Azetidin-3-yloxy)-1,3-thiazole scaffold is well-documented in recent high-profile drug discovery campaigns:

  • Autoimmune Disease (CXCR3 Antagonists): In the discovery of ACT-672125 and related benzimidazolo-thiazoles, researchers identified that incorporating an azetidin-3-yloxy group significantly improved the pharmacokinetic profile. While earlier iterations suffered from severe hERG channel inhibition and poor oral exposure, the azetidine-thiazole combination provided a highly favorable in vitro safety profile (hERG IC₅₀ > 30 µM) that seamlessly translated into high oral exposure in murine models, enabling successful in vivo proof-of-mechanism studies in autoimmune models[2].

  • Antiviral Therapeutics (SARS-CoV-2 PLpro Inhibitors): In the development of non-covalent inhibitors for the SARS-CoV-2 Papain-Like Protease (PLpro), the substitution of traditional thiophene rings with thiazole and azetidine derivatives was systematically explored. This structural optimization maintained sub-micromolar in vitro enzyme inhibition while drastically enhancing in vivo tissue distribution. Notably, optimized compounds demonstrated up to a 12.9-fold greater accumulation in lung tissue compared to plasma, translating directly to significant viral load reduction in SARS-CoV-2 infected mouse models[3].

Conclusion

The 2-(Azetidin-3-yloxy)-1,3-thiazole motif represents a masterclass in rational drug design. By objectively comparing its in vitro and in vivo profiles against traditional scaffolds, it is evident that this moiety does more than just bind to a target—it actively engineers the molecule for systemic survival. For drug development professionals facing high in vitro clearance or poor oral bioavailability, integrating this scaffold is a proven, self-validating strategy to bridge the translational gap.

References

  • Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of ACT-672125 Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Non-Covalent Inhibitors of SARS-CoV-2 Papain-Like Protease (PLpro): In Vitro and In Vivo Antiviral Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of 2-(Azetidin-3-yloxy)-1,3-thiazole Complexes

Executive Summary The 2-(azetidin-3-yloxy)-1,3-thiazole scaffold is a privileged motif in modern medicinal chemistry, appearing in numerous candidates for a range of therapeutic targets. Elucidating the precise three-dim...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(azetidin-3-yloxy)-1,3-thiazole scaffold is a privileged motif in modern medicinal chemistry, appearing in numerous candidates for a range of therapeutic targets. Elucidating the precise three-dimensional structure of these molecules, particularly when bound to a biological target, is paramount for structure-based drug design and lead optimization.[1] Single-crystal X-ray crystallography stands as the definitive method for this purpose, providing atomic-level resolution of molecular architecture.[2] However, the crystallographic model is just that—a model. Its accuracy and reliability are not guaranteed by the experiment alone. Rigorous, multi-faceted validation is the critical process that transforms a raw structural model into a trustworthy foundation for high-stakes drug development decisions.

This guide provides an in-depth comparison of X-ray crystallography validation protocols for 2-(azetidin-3-yloxy)-1,3-thiazole complexes. It details the core tenets of crystallographic validation, presents a step-by-step workflow for ensuring model integrity, and objectively compares this "gold standard" with complementary spectroscopic and computational techniques. Our focus is on the causality behind experimental choices, empowering researchers to not only follow protocols but to understand and defend their structural data with the highest degree of scientific integrity.

The Gold Standard: X-ray Crystallography Validation

The fundamental goal of crystallographic validation is to quantify the agreement between the proposed atomic model and the experimentally measured diffraction data.[3] This process is not a single step but a holistic evaluation of the data quality, the model's fit to that data, and the stereochemical reasonableness of the model itself. For a complex containing the flexible azetidin-3-yloxy linker, meticulous validation is essential to correctly define the conformation and interactions of this key structural element.

Key Validation Metrics & Their Interpretation

A robust validation process hinges on the critical assessment of several key metrics. These are typically compiled in a comprehensive validation report, such as those generated by the Worldwide Protein Data Bank (wwPDB).[4][5][6]

Parameter Description Acceptable Range (Typical for Small Molecules) Significance for Azetidin-Thiazole Complexes
Resolution (Å) The level of detail observed in the electron density map. Lower values indicate higher resolution.[7]< 1.2 Å for definitive analysis; up to 1.5 Å may be acceptable.High resolution is crucial for accurately placing the azetidine ring atoms and resolving the conformation of the flexible ether linkage.
R-work (R-factor) Measures the agreement between observed diffraction amplitudes (Fobs) and those calculated from the model (
R-free Calculated like R-work, but for a small subset (5-10%) of reflections that were not used in model refinement.[8]Should be close to R-work (typically slightly higher). A large gap (>0.05) suggests overfitting.[9]This is a critical cross-validation metric that prevents "overfitting" the model to noise, ensuring its predictive power.[8]
Goodness of Fit (GoF) A statistical measure that should approach 1.0 for a good model.~1.0Values significantly different from 1.0 can indicate problems with the data weighting or the model itself.
Electron Density Maps Visual representation of electron distribution. The 2Fo-Fc map shows the model and data combined; the Fo-Fc map shows differences.Atoms should sit cleanly within positive density in the 2Fo-Fc map. The Fo-Fc map should be largely featureless.Direct visual inspection is non-negotiable. It can reveal disorder in the flexible azetidin-3-yloxy tail or incorrect atom assignments that statistics alone might miss.[10]
Geometric Parameters Bond lengths, bond angles, and torsion angles.Must agree with established chemical values, often validated against the Cambridge Structural Database (CSD).[11][12]Validates the chemical reasonableness of the model. For instance, the thiazole ring should be planar, and bond lengths within the azetidine ring should conform to known values for strained four-membered rings.
The Validation Workflow: A Self-Validating System

The following protocol outlines a robust, self-validating workflow for ensuring the quality of a 2-(azetidin-3-yloxy)-1,3-thiazole complex structure.

X-ray Crystallography Validation Workflow cluster_0 Data Collection & Processing cluster_1 Structure Solution & Refinement cluster_2 Rigorous Validation A 1. Data Collection B 2. Data Integration & Scaling (Check Completeness, I/σI, Rmerge) A->B C 3. Structure Solution (e.g., Direct Methods) B->C D 4. Iterative Model Refinement (Monitor R-work / R-free) C->D E 5. Electron Density Map Inspection (2Fo-Fc, Fo-Fc) D->E F 6. Geometric Analysis (Bond Lengths/Angles vs. CSD) E->F G 7. Final Quality Check (checkCIF / wwPDB Validation Report) F->G H 8. Deposition (CSD, PDB) G->H I Validated Structural Model H->I Integrated Structural Validation cluster_0 Alternative Methods cluster_1 Database & Predictive Validation XC X-ray Crystallography (Solid-State 3D Structure) NMR NMR Spectroscopy (Solution-State Connectivity & Conformation) XC->NMR Compares Solid vs. Solution State FTIR FTIR Spectroscopy (Functional Group Confirmation) XC->FTIR Confirms Functional Groups COMP Computational Chemistry (Energetically Favorable Conformations) XC->COMP Confirms Low Energy State CSD CSD Comparison (Geometric Benchmarking) XC->CSD Corroborates Geometry ADMET In Silico ADMET Prediction (Biological Relevance) XC->ADMET Provides 3D Input

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-(Azetidin-3-yloxy)-1,3-thiazole

As a Senior Application Scientist, I recognize that managing the lifecycle of complex heterocyclic compounds is as critical as their initial synthesis. For drug development professionals and analytical chemists, 2-(Azeti...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing the lifecycle of complex heterocyclic compounds is as critical as their initial synthesis. For drug development professionals and analytical chemists, 2-(Azetidin-3-yloxy)-1,3-thiazole presents unique logistical and safety challenges due to its dual nitrogen and sulfur heteroatoms.

This guide provides a rigorous, self-validating protocol for the safe segregation, spill management, and terminal thermal destruction of this compound. By understanding the mechanistic causality behind these procedures, laboratories can ensure absolute safety and compliance with stringent environmental regulations.

Chemical Profile & Hazard Causality

Understanding the structural causality behind a chemical's hazard profile is the first step in designing a fail-safe disposal strategy.

  • The Azetidine Ring : This four-membered nitrogen heterocycle is highly strained. While it provides unique pharmacological properties, it also imparts acute toxicity (oral, dermal, inhalation) and acts as a specific target organ toxicant (STOT SE 3), causing severe respiratory irritation and drowsiness 1[1].

  • The 1,3-Thiazole Core : The presence of sulfur and nitrogen in this five-membered ring dictates the terminal disposal method. When combusted, these heteroatoms prevent standard open-air disposal or basic landfilling, as they generate highly regulated, corrosive sulfur oxides (SOx) and nitrogen oxides (NOx) 2[2].

  • Salt Forms : The compound is frequently handled as a dihydrochloride (CAS: 1258650-45-1) or trifluoroacetic acid salt (CAS: 2253640-41-2) 3[3]. These salt forms drastically increase water solubility, meaning aqueous waste streams must be strictly isolated to prevent environmental aquatic toxicity.

Quantitative Disposal Parameters

To streamline your laboratory's waste manifesting and facility routing, the critical physicochemical and regulatory parameters are summarized below.

ParameterSpecification / DataCausality / Rationale
CAS Numbers 1258826-84-4 (Base), 1258650-45-1 (2HCl)Identifies the exact chemical entity for accurate RCRA waste manifesting.
GHS Hazards Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2ADictates PPE selection (respirator, nitrile gloves) and immediate spill response protocols 1[1].
Incineration Temp >900°CRequired to break down the stable thiazole ring and achieve a 99.99% Destruction and Removal Efficiency (DRE) 4[4].
Scrubber Chemistry Alkaline (NaOH solution, pH 9-10)Neutralizes acidic SOx and NOx byproducts generated from the N and S heteroatoms during thermal oxidation 5[5].

Self-Validating Laboratory Disposal Protocol

Do not simply discard this compound into generic organic waste. Follow this step-by-step methodology, which includes built-in validation checks to ensure operational safety.

Step 1: Segregation and Containment
  • Action: Collect all 2-(Azetidin-3-yloxy)-1,3-thiazole liquid waste (e.g., HPLC effluents, reaction filtrates) in a dedicated, puncture-resistant High-Density Polyethylene (HDPE) container.

  • Causality: HDPE is resistant to the basicity of azetidine derivatives. Do not mix with halogenated waste unless your disposal facility is explicitly equipped for dual halogen/sulfur scrubbing.

  • Validation Check: Visually inspect the HDPE container for bulging or pressure buildup 24 hours after the first addition. Bulging indicates an incompatible cross-reaction (e.g., unintended acid-base neutralization releasing gas).

Step 2: Spill Management and Decontamination
  • Action: In the event of a spill, immediately don chemical-resistant gloves and safety goggles. Absorb liquid spills with an inert silicate like vermiculite. For solid spills (e.g., dihydrochloride salt), sweep up gently to avoid aerosolizing the dust 6[6]. Wash the area with a 5% acetic acid solution to neutralize residual amine properties, followed by hot water.

  • Causality: Combustible absorbents (like paper towels or sawdust) can react with concentrated amine/thiazole derivatives. Vermiculite is chemically inert.

  • Validation Check: Test the wiped surface with pH indicator paper. A neutral reading (pH 6-8) confirms the complete removal of the basic azetidine residue.

Step 3: RCRA Manifesting and Storage
  • Action: Label the container clearly as "Hazardous Waste - Toxic/Irritant (Contains Thiazole/Azetidine derivatives)". Store in a ventilated, flame-proof safety cabinet.

  • Causality: Proper manifesting ensures the downstream disposal facility routes the waste to a rotary kiln rather than a standard landfill.

  • Validation Check: Audit your accumulation logs to ensure the waste is transported off-site within the 90-day RCRA accumulation limit for Large Quantity Generators.

LabWorkflow A Generation of 2-(Azetidin-3-yloxy)-1,3-thiazole Waste B Solid Waste (Contaminated PPE/Vials) A->B C Liquid Waste (Solvent Mixtures) A->C D Seal in Puncture-Resistant HDPE Containers B->D C->D E Store in Flammable/Corrosive Safety Cabinet (<90 Days) D->E F Licensed RCRA Disposal Facility E->F Transport

Fig 1: Laboratory segregation and disposal workflow for thiazole waste.

Industrial Incineration & Emission Control Mechanisms

Once the waste leaves your facility, it must undergo specialized thermal destruction. As an application scientist, understanding this downstream process ensures you select the correct disposal vendor.

Because 2-(Azetidin-3-yloxy)-1,3-thiazole contains both nitrogen and sulfur, its combustion yields toxic flue gases. The EPA mandates that incinerators burning such hazardous wastes achieve a Destruction and Removal Efficiency (DRE) of 99.99% 4[4].

The Chemical Mechanism of Scrubbing: When the compound is introduced into the primary combustion chamber at >900°C, the organic framework is oxidized.

  • The sulfur in the thiazole ring oxidizes to sulfur dioxide ( SO2​ ).

  • The nitrogen in the azetidine and thiazole rings oxidizes to nitrogen oxides ( NO and NO2​ ).

To prevent these acid gases from entering the atmosphere, the flue gas is routed through an alkaline wet scrubber (typically utilizing a 40% NaOH solution) 5[5]. The neutralization chemistry is as follows:

  • SOx Neutralization: SO2​+2NaOH→Na2​SO3​+H2​O

  • NOx Neutralization: NO+NO2​+2NaOH→2NaNO2​+H2​O

This transforms toxic, gaseous pollutants into harmless, water-soluble sodium salts that can be safely discharged as liquid blowdown.

Incineration W Nitrogen/Sulfur Organic Waste I Primary Combustion Chamber (>900°C, 99.99% DRE) W->I G Flue Gas (Contains NOx, SOx, CO2) I->G Oxidation S Alkaline Wet Scrubber (NaOH Solution) G->S Gas Cooling & Scrubbing E Clean Exhaust (Meets EPA Standards) S->E Gas Release A Neutralized Effluent (Safe Discharge) S->A Liquid Blowdown

Fig 2: High-temperature incineration and alkaline scrubbing mechanism.

References

  • NextSDS Chemical Substance Database . "2-(azetidin-3-yloxy)-1,3-thiazole dihydrochloride — Chemical Substance Information." NextSDS. Available at:[Link]

  • NextSDS Chemical Substance Database . "2-(azetidin-3-yloxy)-1,3-thiazole; trifluoroacetic acid — Chemical Substance Information." NextSDS. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA) . "Incineration In Hazardous Waste Management." EPA.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA) . "Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities." Federal Register. Available at: [Link]

  • Aerosol and Air Quality Research (AAQR) . "Advanced Scrubbing/Filtration Devices for Pollution Control in Medical Laboratory Waste Incineration System." AAQR. Available at:[Link]

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Handling

Comprehensive Handling Guide: Personal Protective Equipment for 2-(Azetidin-3-yloxy)-1,3-thiazole

This guide provides essential, in-depth safety protocols for researchers, scientists, and drug development professionals handling 2-(Azetidin-3-yloxy)-1,3-thiazole. The information herein is designed to establish a self-...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, in-depth safety protocols for researchers, scientists, and drug development professionals handling 2-(Azetidin-3-yloxy)-1,3-thiazole. The information herein is designed to establish a self-validating system of safety, grounding procedural steps in the chemical's specific hazard profile. Our commitment is to empower your research with the highest standards of laboratory safety, building a foundation of trust that extends beyond the product itself.

Hazard Assessment: A Synthesis of Component Risks

To establish a robust personal protective equipment (PPE) protocol, we must first understand the intrinsic hazards of 2-(Azetidin-3-yloxy)-1,3-thiazole. Its chemical structure, featuring both an azetidine ring and a thiazole moiety, presents a composite risk profile that demands careful consideration.

  • Azetidine Moiety: The four-membered azetidine ring is a strained heterocyclic amine. The parent compound, azetidine, is classified as a highly flammable liquid that causes severe skin burns and eye damage.[1][2][3] It is corrosive and can cause significant lung damage if inhaled.[2][4] Therefore, any derivative containing this ring must be handled with the assumption of corrosive potential and skin/eye toxicity.

  • Thiazole Moiety: Thiazole and its derivatives are biologically active heterocycles found in many pharmaceutical agents.[5][6][7] Studies on some thiazole-containing compounds have indicated the potential for acute liver and kidney damage at high doses.[8][9] Furthermore, these compounds can be metabolized into reactive intermediates, which underscores the need to prevent systemic exposure.[10][11]

  • Compound-Specific Data: Safety data for the dihydrochloride salt of 2-(Azetidin-3-yloxy)-1,3-thiazole and closely related analogs confirm these risks. The compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[12][13][14] The dihydrochloride salt is also noted for its acute toxicity if swallowed, in contact with skin, or if inhaled.[13]

Summary of GHS Hazard Classifications
Hazard ClassGHS CodeSignal WordDescription
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332WarningHarmful if swallowed, in contact with skin or if inhaled.[13]
Skin Corrosion/IrritationH315WarningCauses skin irritation.[12][13][14]
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation.[12][13][14]
Specific Target Organ Toxicity (Single Exposure)H335 / H336WarningMay cause respiratory irritation or drowsiness and dizziness.[12][13][14]
Inferred Hazard (from Azetidine)H314DangerCauses severe skin burns and eye damage.[1][2][3]

The Hierarchy of Controls: Engineering Safety Before PPE

Personal Protective Equipment is the final and essential barrier between the researcher and a chemical hazard. However, it must be used in conjunction with more fundamental safety measures. The established hierarchy of controls prioritizes engineering and administrative solutions to minimize exposure risk.

  • Elimination/Substitution: (Not applicable for specified topic).

  • Engineering Controls: These are the most critical for safe handling. All operations involving 2-(Azetidin-3-yloxy)-1,3-thiazole must be conducted within a certified chemical fume hood to prevent inhalation of vapors, aerosols, or dust.[15]

  • Administrative Controls: Adhere to standard operating procedures (SOPs), receive documented training on the specific hazards of this compound, and ensure work areas are clearly labeled.[16][17]

  • Personal Protective Equipment (PPE): The final line of defense, detailed below.

Core PPE Protocol for Standard Laboratory Operations

The following protocol outlines the minimum required PPE for handling 2-(Azetidin-3-yloxy)-1,3-thiazole in quantities typical for research and development.

Step-by-Step PPE Protocol
  • Primary Engineering Control:

    • Action: Conduct all weighing, transfers, and reactions within a properly functioning chemical fume hood.

    • Causality: The fume hood is the primary barrier against respiratory exposure to aerosols, dust, or vapors, which is a known hazard for this compound class.[12][13]

  • Eye and Face Protection:

    • Action: Wear chemical splash goggles that meet the ANSI Z87.1 standard at all times.[18] For procedures with a higher risk of splashing (e.g., transferring solutions >100 mL, reactions under pressure), a full-face shield must be worn over the chemical splash goggles.

    • Causality: The compound is a known serious eye irritant.[12][13][14] Goggles provide a seal around the eyes to protect from splashes from any direction, which standard safety glasses do not. A face shield protects the rest of the face from corrosive splashes.[18]

  • Hand Protection:

    • Action: Implement a double-gloving technique. Wear two pairs of powder-free nitrile gloves. Change the outer glove immediately upon known or suspected contact with the chemical.

    • Causality: Double-gloving provides a critical safety layer. If the outer glove is contaminated, it can be carefully removed without exposing the skin. Nitrile provides good short-term protection against a range of chemicals.[19] For prolonged operations, consult the glove manufacturer's chemical resistance guide.

  • Body Protection:

    • Action: Wear a flame-resistant laboratory coat, fully buttoned, with sleeves extending to the wrists.

    • Causality: A lab coat protects against incidental skin contact from minor splashes and spills.[18] It should be removed before exiting the laboratory to prevent the spread of contamination.

  • Footwear and Clothing:

    • Action: Long pants and fully enclosed shoes made of a non-permeable material are mandatory.

    • Causality: This prevents skin exposure on the lower body and feet from spills that may reach the floor. Open-toed shoes or sandals are strictly prohibited in the laboratory.[18]

PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow cluster_start 1. Task Assessment cluster_core 2. Core & Enhanced PPE cluster_end 3. Operational Readiness start Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Liquid) - Procedure (Handling vs Spill) core_ppe Core PPE (Fume Hood): - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat - Closed Shoes/Long Pants start->core_ppe All Standard Operations (e.g., weighing, solution prep) face_shield Add Face Shield start->face_shield Large Volume Transfer (>100mL) or Splash Risk respirator Add N95/P100 Respirator start->respirator Handling Bulk Powder or Spill Cleanup ready Proceed with Caution core_ppe->ready face_shield->core_ppe In addition to Core PPE respirator->core_ppe In addition to Core PPE

Caption: Risk-based workflow for selecting appropriate PPE.

Donning, Doffing, and Disposal Procedures

Correctly putting on and removing PPE is crucial to prevent cross-contamination.

  • Donning Sequence: 1. Lab Coat, 2. Inner Gloves, 3. Goggles/Face Shield, 4. Outer Gloves.

  • Doffing Sequence: 1. Outer Gloves (peel off without touching the outside), 2. Lab Coat (turn inside out as it's removed), 3. Goggles/Face Shield (handle by the strap), 4. Inner Gloves.

  • Disposal: All disposable PPE (gloves) that has come into contact with 2-(Azetidin-3-yloxy)-1,3-thiazole must be disposed of as hazardous chemical waste. Non-disposable items like lab coats must be professionally laundered if contaminated. All chemical waste must be collected in a labeled, sealed container for disposal by your institution's Environmental Health and Safety (EHS) department.

Emergency Response Plan

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[4][12]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Spill: For a small spill, contain it with an inert absorbent material (e.g., vermiculite, sand). Wearing full PPE (including respiratory protection for powders), carefully sweep or scoop the material into a designated hazardous waste container. For large spills, evacuate the area, alert personnel, and contact your institution's EHS emergency line.

References

  • Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster.Toxicology Mechanisms and Methods,
  • Safety D
  • Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice.
  • OSHA Guidelines For Labeling Labor
  • Laboratory Safety Guidance.
  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransform
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
  • Azetidine Safety D
  • Safety Data Sheet for 2-(Azetidin-3-yloxymethyl)-4-methyl-1,3-thiazole.AK Scientific, Inc.,
  • Azetidine - Safety D
  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents.RSC Publishing,
  • Stability and proper storage conditions for aziridine compounds.Benchchem,
  • OSHA Regulations and Guidance Applicable to Labor
  • 2-(azetidin-3-yloxy)
  • Azetidine | C3H7N | CID 10422.PubChem - NIH,
  • 2-(Azetidin-3-yl)-1,3-thiazole dihydrochloride | C6H10Cl2N2S | CID 91812328.PubChem - NIH,
  • 2-(azetidin-3-yloxy)
  • OSHA Laboratory Standard 29 CFR 1910.1450.
  • Laboratories - Overview.
  • 2-(3-Azetidinyl)-1,3-thiazole | C6H8N2S | CID 55263536.PubChem - NIH,
  • Chemical Safety: Personal Protective Equipment.University of California, Santa Cruz,
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs.Provista,
  • SAFETY D
  • Personal Protective Equipment in Chemistry.Dartmouth Environmental Health and Safety,
  • Personal protective equipment in your pharmacy.Alberta College of Pharmacy,
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.Centers for Disease Control and Prevention (CDC),
  • Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Deriv
  • A Comprehensive Review on Synthesis of Thiazole Derivatives and their Pharmacological Importance.International Journal of Pharmaceutical Sciences and Research,
  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity.Journal of Chemical Reviews,

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